Ethanol, 2-(2-(tridecyloxy)ethoxy)-
Description
Significance of Alkyl Polyethoxylates in Chemical Systems Research
Alkyl polyethoxylates (AEOs), the family to which tridecyl ethoxylates belong, are of significant interest in chemical systems research. They are widely used in a vast array of products, including laundry detergents, household cleaners, cosmetics, and agricultural formulations. venus-goa.comheraproject.com This widespread use drives research into their fundamental properties and applications.
In academic and industrial research, AEOs serve as model systems for studying interfacial phenomena, such as wetting, emulsification, detergency, and dispersion. venus-goa.comshreechem.in Their utility stems from the ability to precisely control their properties by varying three key structural features: the length of the alkyl chain, the degree of branching in the alkyl chain, and the length of the polyethylene (B3416737) glycol (ethoxylate) chain. windows.net For instance, increasing the number of ethoxy units generally increases the hydrophilic-lipophilic balance (HLB), water solubility, and cloud point. venus-goa.com
Research has focused on understanding how these structural variations affect performance in specific applications. For example, ethoxylates with a low number of ethylene (B1197577) oxide units are often used as intermediates in the synthesis of other surfactants, while those with a medium chain length (7-12 moles of ethylene oxide) are ideal for detergents. chemicalland21.com Higher mole ratio products are typically used as emulsifiers. chemicalland21.com Furthermore, there is ongoing research to replace other types of surfactants, such as alkylphenol ethoxylates (APEOs), with AEOs due to the better environmental profile of the latter. jrhessco.comnih.gov
Structural Elucidation and Naming Conventions for Ethanol (B145695), 2-(2-(tridecyloxy)ethoxy)-
The chemical structure of Ethanol, 2-(2-(tridecyloxy)ethoxy)- is precisely described by its systematic IUPAC name. The molecule is built upon an ethanol backbone, which is substituted at one of its oxygen atoms.
Tridecyloxy group: This signifies a 13-carbon alkyl chain (tridecyl) attached via an oxygen atom (-O-). This forms the primary hydrophobic part of the molecule.
ethoxy group: The term "ethoxy" refers to a two-carbon chain linked by an oxygen atom (-OCH2CH2-). The name "2-(2-(tridecyloxy)ethoxy)-" indicates a chain of two such ethoxy units.
Ethanol: The terminal group is an ethanol molecule (-CH2CH2OH), which provides the final hydroxyl group, a key feature of alcohol ethoxylates.
The general chemical formula for tridecyl alcohol ethoxylates is C13H27(OCH2CH2)nOH. chemicalland21.com For the specific compound Ethanol, 2-(2-(tridecyloxy)ethoxy)-, the value of 'n' is 2. This structure is a result of the ethoxylation of tridecyl alcohol. venus-goa.com Naming conventions for such polymers often rely on IUPAC guidelines to reduce ambiguity. tga.gov.au
Table 1: Chemical Identifiers for Ethanol, 2-(2-(tridecyloxy)ethoxy)- and Related Compounds
| Identifier | Value/Name |
|---|---|
| Compound Name | Ethanol, 2-(2-(tridecyloxy)ethoxy)- |
| Synonyms | Polyoxyethylene (2) tridecyl ether; Trideceth-2 |
| General CAS Number | 24938-91-8 (for Poly(oxy-1,2-ethanediyl), a-tridecyl-w-hydroxy-) chemicalland21.com |
| Molecular Formula | C17H36O3 |
| Related Compound (Tetradecyl Analog) | Ethanol, 2-(2-(tetradecyloxy)ethoxy)- nih.gov |
| CAS Number (Tetradecyl Analog) | 56049-79-7 nih.gov |
| Molecular Formula (Tetradecyl Analog) | C18H38O3 nih.gov |
Historical Development and Evolution of Research on Related Ethoxylated Alcohols
The foundation for the production of ethoxylated alcohols was laid in the 1930s with the development of the ethoxylation process, a chemical reaction where ethylene oxide is added to a substrate like an alcohol. wikipedia.org This process allowed for the large-scale industrial production of non-ionic surfactants. wikipedia.org
Early research focused on the synthesis and basic characterization of these compounds. A significant portion of the initial investigation was on alkylphenol ethoxylates (APEOs), which were widely used for decades. researchgate.netiwaponline.com However, beginning in the latter half of the 20th century, research uncovered that the degradation products of APEOs, such as nonylphenol, were persistent in the environment and could act as endocrine disruptors. nih.govresearchgate.net
This discovery prompted a significant shift in both industrial practice and research focus. A considerable body of research emerged comparing the environmental fate and toxicity of APEOs and alcohol ethoxylates (AEOs). heraproject.comnih.gov These studies generally concluded that AEOs are more readily biodegradable and possess a more favorable environmental profile. jrhessco.com Consequently, research has increasingly concentrated on optimizing AEOs for various applications to facilitate the replacement of APEOs. This evolution marks a transition from purely performance-based research to a more holistic approach that incorporates environmental sustainability.
Scope and Contemporary Research Landscape of Ethanol, 2-(2-(tridecyloxy)ethoxy)-
Current research on tridecyl alcohol ethoxylates, including Ethanol, 2-(2-(tridecyloxy)ethoxy)-, is multifaceted. A primary area of investigation is the synthesis of AEOs with specific, controlled properties. This includes developing new catalytic systems to produce ethoxylates with a narrow molecular weight distribution, as a narrower range of oligomers can lead to improved performance characteristics. acs.org
Another significant research avenue is the study of the physicochemical properties and functional performance of these surfactants. This involves detailed analysis of properties like wetting, permeation, and emulsification in relation to their molecular structure. acs.orgstobec.com Researchers often study a homologous series of ethoxylates, varying the number of ethoxy units to determine optimal structures for specific applications, such as detergents, metalworking fluids, or textile processing. shreechem.in For example, studies have explored how the ethoxylate chain length affects the interaction with cell membranes, which is relevant for applications in cleaning and personal care products. nih.gov
The table below presents typical physical properties for a range of tridecyl alcohol ethoxylates, illustrating how these properties change with the degree of ethoxylation. While specific data for the n=2 ethoxylate is not always singled out in general literature, its properties can be inferred from the trends observed across the series.
Table 2: Typical Properties of Tridecyl Alcohol (TDA) Ethoxylates
| Property | TDA-3 | TDA-6 | TDA-8 | TDA-9 |
|---|---|---|---|---|
| Moles of Ethylene Oxide | 3 | 6 | 8 | 9 |
| Appearance | Clear to hazy liquid | Clear to hazy liquid | Hazy Liquid | Hazy Liquid/Paste |
| HLB Value (Typical) | 8.0 shreechem.in | 11.4 shreechem.in | ~12.5 | 13.3 shreechem.in |
| Cloud Point (1% aq.), °C | - | 52-57 | 47-51 stobec.com | 78-83 |
| pH (5% aqueous) | 6-8 swadeshindiachemical.com | 6-8 swadeshindiachemical.com | 5.0-7.0 stobec.com | 6-8 swadeshindiachemical.com |
| Primary Application | Emulsifier, Wetting Agent | Dispersant, Detergent shreechem.in | Wetting, Emulsifying stobec.com | Detergent, Emulsifier shreechem.in |
Data compiled from multiple sources for typical values. shreechem.instobec.comswadeshindiachemical.com
Properties
CAS No. |
14663-73-1 |
|---|---|
Molecular Formula |
C17H36O3 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
2-(2-tridecoxyethoxy)ethanol |
InChI |
InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19-16-17-20-15-13-18/h18H,2-17H2,1H3 |
InChI Key |
RTRMBXZHMWADJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCO |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for Ethanol, 2 2 Tridecyloxy Ethoxy
Fundamental Principles of Alcohol Ethoxylation
Alcohol ethoxylation is a chemical process where ethylene (B1197577) oxide is added to an alcohol. wikipedia.org This reaction results in a molecule composed of a carbon-rich, hydrophobic alcohol portion and a water-loving, hydrophilic polyoxyethylene chain. venus-goa.com This dual nature is what gives these compounds their surfactant properties, enabling them to reduce the surface tension between oil and water. venus-goa.com
Overview of Ethoxylation Reaction Pathways
The ethoxylation of alcohols can proceed through either base-catalyzed or acid-catalyzed pathways. globallcadataaccess.orggoogle.com Each pathway leads to different product distributions. acs.org The base-catalyzed reaction involves the formation of an alcoholate anion, which then acts as a nucleophile, attacking the ethylene oxide ring. globallcadataaccess.org This process is typically exothermic and conducted in batch reactors. globallcadataaccess.org
Acid-catalyzed ethoxylation, on the other hand, often results in a narrower molecular weight distribution of the final products but can also lead to the formation of more byproducts. acs.org Due to the potential for byproduct formation, basic catalysts are generally preferred in industrial applications. google.com
Role of Catalysis in Polyether Synthesis (e.g., alkaline catalysts)
Catalysts are crucial in the synthesis of polyethers like Ethanol (B145695), 2-(2-(tridecyloxy)ethoxy)-. Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are commonly used in industrial alcohol ethoxylation. wikipedia.orgcore.ac.uk These catalysts facilitate the reaction by creating an alcoholate from the alcohol, which is a more potent nucleophile for attacking the ethylene oxide ring. globallcadataaccess.org The choice of catalyst can significantly influence the reaction rate and the distribution of ethoxymers in the final product. acs.org For instance, potassium-based catalysts have been shown to leave less unreacted fatty alcohol compared to sodium-based catalysts, which is attributed to the nature of the cation. researchgate.net
The reaction is typically first order with respect to the alcohol, the catalyst, and ethylene oxide. core.ac.uk Heterogeneous catalysts have also been explored to achieve a narrower distribution of ethoxylates, which can be more environmentally benign. acs.orgcore.ac.uk
Synthesis of the Tridecyloxyethoxyethanol Backbone
The synthesis of the specific backbone of Ethanol, 2-(2-(tridecyloxy)ethoxy)- involves the controlled addition of ethylene oxide to tridecyl alcohol. mruchem.comvenus-goa.com Tridecyl alcohol itself is a branched C13 oxo alcohol. venus-goa.comevonik.com
Raw Material Precursors and Their Purity Requirements
The primary raw materials for the synthesis are tridecyl alcohol and ethylene oxide. mruchem.com Tridecyl alcohol, also known as isotridecyl alcohol, is a high-purity branched C13 alcohol. evonik.com It can be produced from the hydroformylation of pure C12 olefin. evonik.com The purity of the tridecyl alcohol is important, as impurities like water can react with ethylene oxide to form undesired byproducts such as polyethylene (B3416737) glycol (PEG). google.comacs.org Therefore, it is crucial to control the water content in the reaction mixture, often to levels below 0.1 wt%. google.com The purity of the final tridecyl alcohol ethoxylate product can range from 80-99%. swadeshindiachemical.com
Optimized Reaction Conditions for Ethylene Oxide Addition
The addition of ethylene oxide to tridecyl alcohol is a highly exothermic reaction that requires careful control of reaction conditions to ensure safety and desired product selectivity. wikipedia.org The reaction is typically carried out in a stirred, jacketed reactor. frontiersin.org
The reaction temperature is a critical parameter in the ethoxylation process. Industrial alcohol ethoxylation is generally conducted at elevated temperatures, often in the range of 140–160°C. acs.org Some sources indicate a reaction temperature of around 170°C or 180°C. wikipedia.orggloballcadataaccess.org The temperature must be carefully controlled to prevent thermal runaway, a rapid and uncontrolled increase in temperature due to the exothermic nature of the reaction. wikipedia.org
The temperature also influences the selectivity of the reaction. While higher temperatures increase the reaction rate, they can also lead to a broader distribution of ethoxymers and potentially more side reactions. core.ac.uk Finding the optimal temperature regime is therefore a balance between achieving a desirable reaction rate and maintaining control over the product distribution and safety. wikipedia.orgcore.ac.uk
Pressure Control in Ethoxylation Reactors
The ethoxylation of alcohols, such as the synthesis of Ethanol, 2-(2-(tridecyloxy)ethoxy)-, is a highly exothermic reaction (ΔH ≈ -92 kJ/mol of ethylene oxide reacted), necessitating stringent control over reactor conditions to prevent thermal runaway and potential explosions. wikipedia.org Pressure control is a critical safety and operational parameter in managing this process, which is typically conducted in semi-batch or continuous reactors. wikipedia.orgrsdjournal.orgshreechem.in
Industrial ethoxylation is generally performed at pressures ranging from 1 to 5.5 bar. wikipedia.orgfrontiersin.org The pressure within the reactor is influenced by the partial pressures of the volatile components: ethylene oxide (EO), any inert gas used (like nitrogen), and to a lesser extent, the alcohol substrate and the product. Maintaining the reactor pressure below the system's design limit is a primary safety objective. rsdjournal.orgswinburne.edu.au
Several strategies and reactor designs are employed to manage pressure:
Inert Gas Padding: Reactors are often padded with an inert gas, typically nitrogen, to a specific initial pressure. frontiersin.orgyoutube.com This helps to maintain a non-explosive atmosphere and provides a baseline pressure for control. The total operating pressure is the sum of the nitrogen pressure and the ethylene oxide vapor pressure. frontiersin.org
Controlled Ethylene Oxide Feed: The rate of ethylene oxide injection is a primary control lever. The feed rate is carefully managed to ensure that the rate of EO consumption by the reaction keeps pace with its addition, preventing a dangerous accumulation of unreacted EO and a corresponding rise in pressure. rsdjournal.orgyoutube.com Advanced control systems can modulate the EO feed rate based on real-time pressure and temperature readings. A control system that responds to the difference between the operating limit pressure and the actual reactor pressure (∆P) has been shown to be effective in maintaining pressure within safe limits. rsdjournal.org
Heat Removal: Efficient heat removal is intrinsically linked to pressure control. As the reaction is exothermic, inadequate cooling can lead to a rapid temperature increase, which in turn causes the volatile ethylene oxide to vaporize faster, leading to a sharp pressure increase. wikipedia.orgswinburne.edu.au Modern reactors, such as Enhanced Loop Reactors (ELR), feature largely sized cooling circuits and high circulation rates to ensure efficient heat transfer and temperature homogeneity, which aids in pressure stability. frontiersin.orgballestra.com
Reactor Technology: The type of reactor influences pressure control. Conventional stirred tank reactors (STR) have been improved for safety, but advanced designs like Venturi Loop Reactors (VLR) and Spray Tower Loop Reactors (STLR) offer enhanced mass and heat transfer, allowing for better control. frontiersin.orgballestra.com For instance, some loop reactors can operate at low pressure due to extremely high efficiency in mass transfer. ballestra.com Continuous Stirred-Tank Reactors (CSTR) have also been used, operating at pressures around 3 bar for continuous ethoxylation processes. frontiersin.org
A summary of typical operating pressures for industrial ethoxylation is presented below.
Table 1: Typical Operating Pressures in Ethoxylation Reactors
| Reactor Type/Process | Typical Operating Pressure (bar) | Reference |
|---|---|---|
| General Industrial Ethoxylation | 1 - 2 | wikipedia.org |
| Continuous Stirred-Tank Reactor (CSTR) | ~3 | frontiersin.org |
| Loop Reactors (VLR, STLR, ELR) | Up to 5.5 | frontiersin.org |
Molar Ratio Control for Targeted Ethoxylation Degree
The properties of an alcohol ethoxylate are determined by the length of the polyoxyethylene chain attached to the hydrophobic alcohol base. For the specific compound Ethanol, 2-(2-(tridecyloxy)ethoxy)-, the target degree of ethoxylation is 2. Achieving this precise, low degree of ethoxylation requires careful control over the molar ratio of the reactants: ethylene oxide (EO) and tridecyl alcohol.
The synthesis is a stepwise addition reaction. acs.org However, the reaction kinetics can be complex. The initially formed alcohol ethoxylate can compete with the unreacted starting alcohol for ethylene oxide, leading to a distribution of ethoxylates with varying chain lengths (oligomers) rather than a single product. wikipedia.org The goal of molar ratio control is to steer the reaction to favor the desired oligomer, in this case, the 2-mole ethoxylate.
Key factors in controlling the degree of ethoxylation include:
Stoichiometric Feed: The fundamental control method is the precise metering of the total amount of ethylene oxide fed to the reactor relative to the initial charge of tridecyl alcohol. To produce an average ethoxylation degree of 2, a molar ratio of approximately 2 moles of ethylene oxide per mole of tridecyl alcohol is used.
Catalyst Choice: The type of catalyst used significantly influences the molecular weight distribution of the final product, known as the polydispersity. acs.orgresearchgate.net
Conventional Catalysts: Basic catalysts like potassium hydroxide (KOH) produce a broad distribution of ethoxylates. wikipedia.orgyoutube.com
Narrow-Range Ethoxylation (NRE) Catalysts: More sophisticated, modern catalysts, such as certain metal complexes or layered double hydroxides, can produce "peaked" or narrow-range ethoxylates. wikipedia.orgnouryon.com These catalysts promote the reaction of ethylene oxide with the starting alcohol over its reaction with already ethoxylated molecules, resulting in a product with a much higher percentage of the target oligomer and less unreacted alcohol. nouryon.com
Process Monitoring: During the reaction, the degree of ethoxylation can be monitored to determine the endpoint. A method has been developed for the rapid determination of the ethoxylation degree by measuring the cloud point temperature of a solution of the surfactant in a specific mixture of hydrophobic organic solvents and comparing it to a pre-plotted calibration curve. google.com This allows for real-time control during production. google.com
The relationship between the average moles of ethylene oxide added and the resulting product properties is crucial for surfactant applications.
Table 2: Molar Ratio and its Effect on Surfactant Properties
| Average Moles of EO | Hydrophile-Lipophile Balance (HLB) | General Application | Behavior in Water | Reference |
|---|---|---|---|---|
| 1-3 | 1 - 4 | Anti-foaming agents | No dispersibility | slideshare.net |
| 4-7 | 6 - 8 | Wetting and dispersing agents | Milky dispersion after stirring | slideshare.net |
| 7-10 | 10 - 13 | Detergents | Translucent to clear dispersion | slideshare.net |
| >12 | 13 - 18 | Solubilizing agents | Clear solution | slideshare.net |
For Ethanol, 2-(2-(tridecyloxy)ethoxy)-, with an EO count of 2, the properties would align with the first entry in the table, suggesting it would function effectively as an intermediate that is not highly water-soluble on its own but is primed for further derivatization, such as sulfation.
Post-Reaction Processing and Isolation Techniques
Following the ethoxylation reaction, the crude product is a mixture containing the desired Ethanol, 2-(2-(tridecyloxy)ethoxy)-, other ethoxylate oligomers, unreacted tridecyl alcohol, and the catalyst (e.g., KOH). Post-reaction processing is necessary to neutralize the catalyst and purify the product to meet specifications for its subsequent use, such as in the synthesis of sulfated derivatives.
The typical workup procedure involves several steps:
Catalyst Neutralization: The basic catalyst (e.g., potassium hydroxide) must be neutralized. This is commonly achieved by adding an acid, such as acetic acid or phosphoric acid. This step is crucial as the residual alkaline catalyst could interfere with downstream processes like sulfation.
Removal of Salts and Water: The neutralization process forms a salt (e.g., potassium acetate) which, along with any water formed or present, is typically removed. This can be done through filtration or phase separation followed by vacuum stripping to remove residual water and other volatile impurities.
Purification and Isolation: For many commercial applications, the resulting mixture of ethoxylates is used directly without separating the different oligomers. shell.com However, if a higher purity of a specific ethoxylate like Ethanol, 2-(2-(tridecyloxy)ethoxy)- is required, more advanced separation techniques would be necessary.
Distillation: Unreacted alcohol and very low molecular weight ethoxylates can be removed by vacuum distillation. However, separating closely related oligomers of higher chain alcohol ethoxylates by distillation is challenging due to their high boiling points and similar volatilities.
Chromatography: For analytical purposes and potentially for small-scale preparative isolation, chromatographic methods are effective. Supercritical fluid chromatography (SFC) has been shown to be capable of separating oligomers of alcohol ethoxylates. nih.gov In one method, the terminal hydroxyl groups are derivatized to improve separation and detection, for example, by reacting them with a silylating agent. nih.gov High-performance liquid chromatography (HPLC) is also a viable method for analyzing and separating these compounds. sielc.com
In industrial practice for producing surfactants, the ethoxylate mixture is often carried forward to the next reaction step (e.g., sulfation) without rigorous separation of the individual oligomers. shell.comgoogle.com The presence of some unreacted alcohol ethoxylate is often tolerated in the final product formulation. shell.com
Derivatization Pathways of Ethanol, 2-(2-(tridecyloxy)ethoxy)-
Ethanol, 2-(2-(tridecyloxy)ethoxy)- serves as a key non-ionic intermediate that can be chemically modified to produce anionic surfactants with enhanced properties like solubility and foaming capacity. The most significant derivatization pathway is sulfation of the terminal hydroxyl group.
Synthesis of Sulfated Derivatives (e.g., Sodium Trideceth Sulfate)
Sodium Trideceth Sulfate (B86663) is an anionic surfactant derived from Ethanol, 2-(2-(tridecyloxy)ethoxy)-. specialchem.comewg.org The synthesis is a two-step process: the sulfation of the terminal hydroxyl group of the alcohol ethoxylate, followed by neutralization of the resulting acidic sulfate ester. wikipedia.orgalbright.com.au This conversion transforms the non-ionic ethoxylate into an anionic sulfate, which exhibits good water solubility and is widely used in cleaning and personal care products. wikipedia.orgalfa-chemistry.com
Sulphation Reagents and Reaction Mechanisms
The first step, sulfation, involves reacting the alcohol ethoxylate with a strong sulfating agent. The reaction is an electrophilic addition to the oxygen of the terminal hydroxyl group. Several reagents can be used for this purpose, with the choice often depending on the scale of the reaction and desired product quality.
Common sulfating agents and their reaction mechanisms are detailed below:
Table 3: Common Sulphation Reagents and Mechanisms
| Sulphation Reagent | Chemical Formula | Reaction Equation | Notes | Reference |
|---|---|---|---|---|
| Sulfur Trioxide | SO₃ | R(OC₂H₄)₂OH + SO₃ → R(OC₂H₄)₂OSO₃H | Highly reactive. Often used in industrial falling film reactors for continuous processing. | wikipedia.orggoogle.com |
| Chlorosulfonic Acid | HSO₃Cl | R(OC₂H₄)₂OH + HSO₃Cl → R(OC₂H₄)₂OSO₃H + HCl | A preferred reagent for laboratory and some industrial processes. The reaction is typically conducted under anhydrous conditions at ambient temperatures. The by-product, hydrogen chloride gas, is removed. | wikipedia.orggoogle.comgoogle.com |
| Sulfuric Acid | H₂SO₄ | R(OC₂H₄)₂OH + H₂SO₄ → R(OC₂H₄)₂OSO₃H + H₂O | Can be used, but the reaction is reversible and the water produced can lead to side reactions. | google.com |
The reaction with chlorosulfonic acid is particularly noted for yielding good results in the sulfation of secondary alcohol ethoxylates. google.com The mole ratio of the alcohol ethoxylate to the sulfating agent is typically controlled at approximately 1:1 to maximize the conversion to the desired sulfate ester. shell.comgoogle.com
Neutralization and Salt Formation Processes
The product of the sulfation reaction is an alkyl ethoxy sulfuric acid (R(OC₂H₄)₂OSO₃H), which is corrosive and unstable. This acidic intermediate is immediately neutralized with a base to form the stable and usable surfactant salt. wikipedia.org
The most common base used for this purpose is sodium hydroxide (NaOH), which yields the sodium salt, Sodium Trideceth Sulfate. wikipedia.orgalbright.com.au
Neutralization Reaction with Sodium Hydroxide: R(OC₂H₄)₂OSO₃H + NaOH → R(OC₂H₄)₂OSO₃Na + H₂O
Other bases can also be used to create different salts with potentially different properties:
Ammonia (B1221849) (NH₃) or Ammonium (B1175870) Hydroxide (NH₄OH): Produces the ammonium salt. Ammonium salts are noted to be milder and stable at lower pH. albright.com.au
Alkanolamines: Reagents like triethanolamine (B1662121) (TEA) can be used to produce alkanolamine salts. wikipedia.org
Gaseous Ammonia or Amines: In some processes, partial neutralization is conducted by adding gaseous ammonia or a volatile alkyl amine to the anhydrous sulfuric acid ester. google.com
In commercial production, neutralization can be performed continuously. For instance, the acid form can be stirred into a blend of a non-ionic surfactant (like the unreacted alcohol ethoxylate) and a concentrated base, such as 50% NaOH solution. shell.com This method produces high-active blends that are often low-viscosity liquids. shell.com The final product is typically a solution containing the active surfactant, water, and small amounts of unreacted materials and inorganic salts like sodium sulfate. shell.comalbright.com.au
Synthesis of Phosphorylated Derivatives
The conversion of the terminal hydroxyl group of Ethanol, 2-(2-(tridecyloxy)ethoxy)- into a phosphate (B84403) ester introduces an anionic charge, transforming the non-ionic surfactant into an anionic one. This functionalization significantly alters the molecule's physicochemical properties, such as its solubility, detergency, and interaction with surfaces. The synthesis of these phosphorylated derivatives involves the use of specific phosphorylating agents under controlled reaction conditions to achieve a desired ratio of mono- to di-ester products.
Phosphorylation Agents and Conditions
The phosphorylation of alcohol ethoxylates like Ethanol, 2-(2-(tridecyloxy)ethoxy)- can be accomplished using several reagents, with the choice of agent being critical as it dictates the composition of the final product mixture. The primary goal is often to maximize the yield of the monoalkyl phosphate ester while minimizing the formation of dialkyl phosphate, trialkyl phosphate, and residual phosphoric acid. google.com
Common phosphorylating agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). google.comresearchgate.net
Polyphosphoric Acid (PPA): PPA is a widely used agent that tends to produce mixtures with a high proportion of monoalkyl phosphate esters. However, its use can also lead to significant amounts of residual phosphoric acid in the product. google.com A specialized process utilizes a PPA with a preferred effective concentration equivalent to 121-123% H₃PO₄. This specific reagent, which can be prepared separately or in-situ, reacts with the alcohol ethoxylate to yield a product rich in the monoester and low in diester and other byproducts. google.com
Phosphorus Pentoxide (P₂O₅): This strong dehydrating and phosphorylating agent typically produces a product mixture with a higher proportion of dialkyl phosphate esters compared to PPA.
Phosphorus Oxychloride (POCl₃): This agent is highly reactive and can lead to mixtures of mono-, di-, and tri-alkyl phosphates. Its reactivity often necessitates careful control of reaction conditions and may require subsequent hydrolysis steps to obtain the desired phosphate ester. researchgate.net
Catalytic Methods: Recent advancements have explored catalytic and chemoselective phosphorylation methods. One such approach uses phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor in the presence of a tetrabutylammonium (B224687) hydrogen sulfate (TBAHS) catalyst. nih.gov This method is notable for its high functional group tolerance and allows for the direct introduction of a non-protected phosphate group under milder conditions. nih.gov Another platform utilizes a P(V)-based Ψ-reagent, which enables the chemoselective phosphorylation of alcohols, even in the presence of sensitive functional groups like free amines, which are typically not tolerated by other methods. researchgate.net
A typical industrial process for phosphorylating fatty alcohol ethoxylates involves reacting the alcohol with the phosphorylating agent at elevated temperatures. google.com For example, using a specialized PPA reagent, the reaction may be conducted by heating a slurry of the reactants to around 82-88°C for several hours (e.g., 11 hours) to ensure complete conversion. google.com The process is highly exothermic and requires careful temperature management. wikipedia.org
Table 1: Comparison of Phosphorylation Agents and Typical Reaction Conditions
| Phosphorylation Agent | Predominant Product | Key Reaction Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | High Monoalkyl Phosphate google.com | 80-90°C, several hours google.com | High monoester content, good for surfactant properties. google.com | Can leave high residual phosphoric acid. google.com |
| Phosphorus Pentoxide (P₂O₅) | High Dialkyl Phosphate | Elevated temperatures | Effective for producing diesters. | Less desirable for high-monoester surfactants. |
| Phosphorus Oxychloride (POCl₃) | Mixture of esters | Controlled addition, often at low temperatures | Highly reactive. | Poor selectivity, produces HCl byproduct. researchgate.net |
| PEP-K / TBAHS Catalyst | Monoalkyl Phosphate nih.gov | Catalytic amounts at elevated temperatures | High chemoselectivity, tolerates many functional groups. nih.gov | May require specialized reagents. nih.gov |
| Ψ-Reagent | Monoalkyl Phosphate researchgate.net | Ambient temperature, followed by hydrolysis researchgate.net | Excellent chemoselectivity (tolerates free amines), mild conditions. researchgate.net | Multi-step process (reagent prep + reaction). researchgate.net |
Influence of Phosphorylation on Molecular Properties
The introduction of a phosphate group onto the Ethanol, 2-(2-(tridecyloxy)ethoxy)- molecule dramatically alters its properties by imparting an anionic character. This change from a non-ionic to an anionic surfactant enhances its utility in various applications, particularly in personal care and cleaning products.
The key property influenced by phosphorylation is the balance between the monoalkyl phosphate ester and the dialkyl phosphate ester in the final product.
High Monoalkyl Phosphate Content: Surfactant mixtures rich in the monoalkyl phosphate of long-chain alcohol ethoxylates exhibit a desirable combination of good detergency and low skin irritancy. google.com This makes them superior for use in cosmetic and personal hygiene cleansers compared to other anionic surfactants like alkyl sulfates. google.com
In essence, phosphorylation provides a pathway to anionic surfactants where the performance characteristics can be fine-tuned based on the synthetic conditions and the resulting mono-to-diester ratio.
Other Functionalization Strategies (e.g., amino-functionalization)
Besides phosphorylation, the terminal hydroxyl group of Ethanol, 2-(2-(tridecyloxy)ethoxy)- serves as a versatile handle for other chemical modifications. Amino-functionalization, the introduction of a primary, secondary, or tertiary amine group, is another significant strategy that modifies the surfactant's properties, often imparting a cationic character (at low pH) or zwitterionic potential.
The synthesis of amino-functionalized alcohol ethoxylates is not typically a direct reaction. Several multi-step synthetic routes are generally employed:
Conversion to an Alkyl Halide/Sulfonate Followed by Nucleophilic Substitution: This is a common and versatile method.
Step 1 (Activation): The terminal hydroxyl group is first converted into a better leaving group. This is often achieved by reacting the alcohol ethoxylate with reagents like thionyl chloride (to form an alkyl chloride) or a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride in the presence of a base like pyridine) to form a tosylate or mesylate ester.
Step 2 (Amination): The resulting activated intermediate is then reacted with an amine nucleophile. Using ammonia will yield a primary amine. Using a primary or secondary amine will result in a secondary or tertiary amine, respectively. This reaction is a standard nucleophilic substitution.
Reductive Amination: This two-step, one-pot process involves the oxidation of the alcohol followed by amination.
Step 1 (Oxidation): The primary alcohol is first oxidized to an aldehyde using a mild oxidizing agent (e.g., PCC, PDC, or Swern oxidation).
Step 2 (Imination and Reduction): The aldehyde intermediate is then reacted with an amine (ammonia for a primary amine, or a primary/secondary amine) to form an imine or enamine, which is then reduced in situ to the final amine product using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Use of Protected Amino-Alcohol Building Blocks: An alternative strategy involves using pre-functionalized building blocks during the initial ethoxylation process or attaching them to the existing chain. For instance, a molecule like 2-[2-(Boc-amino)ethoxy]ethanol, which contains a protected amine, could theoretically be used in synthesis to introduce the amino functionality in a controlled manner. sigmaaldrich.com The Boc (tert-butoxycarbonyl) protecting group can be removed later under acidic conditions to reveal the primary amine.
These functionalization strategies open up access to a wide range of novel surfactants. For example, amino-functionalized surfactants can act as corrosion inhibitors, biocides, or as components in stimuli-responsive materials. The specific properties depend on the nature of the amine (primary, secondary, tertiary, or quaternary ammonium salt) introduced. univarsolutions.com
Scale-Up Considerations in Academic Synthesis
Transitioning the synthesis of a functionalized surfactant like a phosphorylated or aminated derivative of Ethanol, 2-(2-(tridecyloxy)ethoxy)- from a small-scale laboratory experiment (milligrams to grams) to a larger, preparative scale (tens to hundreds of grams) within an academic setting presents several distinct challenges. researchgate.net
Thermal Management: The initial ethoxylation reaction to produce the starting material is highly exothermic (ΔH ≈ -92 kJ/mol of ethylene oxide). wikipedia.org While manageable in small flasks, on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. This can lead to a dangerous thermal runaway. In an academic lab, this requires a move from simple heating mantles to robust systems with efficient overhead stirring and external cooling baths (ice, water, or cryocoolers) to maintain strict temperature control. wikipedia.org Subsequent functionalization reactions, like phosphorylation with P₂O₅, can also be highly exothermic and require similar precautions.
Mass Transfer and Mixing: As the volume of reactants increases, ensuring a homogenous mixture becomes critical. The starting material, a long-chain alcohol ethoxylate, can be viscous. In phosphorylation reactions using solid reagents like P₂O₅, inefficient stirring can lead to localized "hot spots" and the formation of insoluble clumps, resulting in incomplete reaction and a non-homogenous product. google.com Upgrading from magnetic stir bars to mechanical overhead stirrers with appropriate impeller designs (e.g., anchor or turbine) is essential for effective mixing in larger reaction vessels. researchgate.net
Reagent Handling and Stoichiometry: Handling larger quantities of hazardous and moisture-sensitive reagents (e.g., POCl₃, thionyl chloride, P₂O₅) requires more stringent safety protocols and specialized equipment (e.g., glove boxes, larger fume hoods, cannula transfer techniques). Accurate addition of reagents on a large scale can be more challenging; for instance, the slow, controlled addition of a liquid reagent may require a syringe pump to maintain consistency, which is crucial for controlling exotherms and selectivity.
Work-up and Purification: Procedures that are simple on a small scale become cumbersome at a larger one.
Extractions: Liquid-liquid extractions require large, heavy separatory funnels that can be difficult to handle. Emulsion formation, a common issue with surfactants, can be more pronounced and harder to break on a larger scale.
Chromatography: Purification by column chromatography, a staple in academic research, becomes impractical and expensive for multi-gram quantities of product due to the large volumes of silica (B1680970) gel and solvent required. Alternative purification methods like crystallization, distillation (if applicable), or tangential flow filtration may need to be developed and optimized.
Reproducibility and Process Control: A procedure optimized on a 100 mg scale may not yield the same results at a 100 g scale without re-optimization. researchgate.net The duration of reagent addition, the rate of heating/cooling, and stirring speed all become critical parameters that must be carefully controlled and documented to ensure batch-to-batch reproducibility. researchgate.net For some syntheses, the possibility of transitioning from a batch process to a continuous flow process, even on a lab scale, can be considered to improve control and safety. google.com
Advanced Characterization and Analytical Methodologies for Ethanol, 2 2 Tridecyloxy Ethoxy
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the analysis of alcohol ethoxylates like Ethanol (B145695), 2-(2-(tridecyloxy)ethoxy)-. These techniques separate the compound from its matrix, related substances, and impurities, allowing for accurate assessment of purity and composition.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a premier technique for analyzing non-volatile, high-molecular-weight compounds such as alcohol ethoxylates. It is particularly effective in separating the various ethoxylate oligomers present in commercial products.
Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of alcohol ethoxylates and their derivatives. sielc.comsielc.com In this technique, the stationary phase is nonpolar, while the mobile phase is polar. For compounds structurally similar to Ethanol, 2-(2-(tridecyloxy)ethoxy)-, such as its sulfated form, RP-HPLC can be performed with straightforward conditions. sielc.com
A typical setup involves a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes unwanted interactions and improves peak shape. sielc.com The separation mechanism relies on the hydrophobic interactions between the long tridecyl alkyl chain of the analyte and the nonpolar stationary phase.
A sensitive and selective method for determining alcohol ethoxylates (AEOs) has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the detection of ethoxymers with 2 to 20 ethoxy units. epa.gov For some related compounds, pre-column derivatization with reagents like 1-naphthyl isocyanate followed by RP-HPLC analysis can enhance sensitivity and selectivity, especially in complex matrices. nih.gov
Table 1: Example of RP-HPLC Conditions for Related Alcohol Ethoxylates
| Parameter | Condition | Source |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |
| Alternative Mobile Phase (MS-Compatible) | Acetonitrile (MeCN), Water, and Formic Acid | sielc.comsielc.com |
| Column Temperature | 30°C | epa.gov |
| Flow Rate | 0.3 mL/min | epa.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | epa.gov |
This table presents a composite of typical conditions and may require optimization for specific applications.
The resolution of individual ethoxylate oligomers is a significant challenge in the analysis of compounds like Ethanol, 2-(2-(tridecyloxy)ethoxy)-. Mobile phase composition is a critical factor that must be carefully optimized to achieve adequate separation. mastelf.com The goal is to fine-tune the solvent strength to control the elution of oligomers, which differ only by the number of ethoxy units.
For complex samples, gradient elution is often preferred over isocratic methods. mastelf.com A gradient method typically starts with a weaker solvent and gradually increases the concentration of a stronger organic solvent, such as acetonitrile. This allows for the sequential elution of oligomers with increasing chain lengths. epa.gov
The choice of solvents and additives is crucial. While acetonitrile and water are common, other solvents and modifiers can be used. For instance, in normal-phase HPLC, a ternary mobile phase of n-heptane–chloroform–methanol has been shown to be effective for analyzing oligomer distribution. researchgate.net The pH of the mobile phase must also be controlled, as it can affect the ionization state of analytes and their interaction with the stationary phase. mastelf.com However, for alcohol ethoxylates, which are neutral, pH control is more critical for maintaining the stability of the column itself, typically within a range of 2 to 8 for silica-based columns. mastelf.com
Challenges in separation can arise from the co-elution of different oligomers. Using amino-bonded stationary phases has been shown to offer better separation possibilities for higher ethoxymers compared to standard diol or nitrile phases, especially when using mobile phases containing propanol (B110389) in n-alkane. researchgate.net
Gas Chromatography (GC) for Volatile Components and Impurities
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of Ethanol, 2-(2-(tridecyloxy)ethoxy)-, GC is primarily used to identify and quantify volatile impurities, residual solvents, or starting materials that may be present in the final product. researchgate.netnih.gov Techniques like headspace GC are particularly useful for analyzing volatile impurities in a sample matrix. nih.gov
The Flame Ionization Detector (FID) is one of the most widely used detectors in gas chromatography, especially for the analysis of organic compounds. shsu.edu The FID operates by pyrolyzing the analytes as they elute from the GC column in a hydrogen-air flame. youtube.com This combustion process generates ions, creating a current between two electrodes that is proportional to the mass of carbon atoms entering the flame. youtube.comhoriba.com
Key Characteristics of the Flame Ionization Detector:
High Sensitivity: The FID is highly sensitive to hydrocarbons, with detection limits in the picogram range. shsu.edu
Wide Linear Range: It offers a large linear response range (10^6 to 10^7), which is advantageous for quantifying components at both high and low concentrations. shsu.edu
Response to Carbon: The detector's response is proportional to the number of carbon atoms in the molecule. However, the presence of heteroatoms, such as the oxygen in the ethoxy groups of the target compound, can reduce the detector's response. shsu.edu
Principle of Operation: Organic compounds are burned in a hydrogen flame, producing ions. This ion current is measured by an electrometer and converted into a signal. epa.govtue.nl
The FID is a robust and reliable detector for general impurity profiling where volatile organic compounds are expected.
The separation in GC is achieved in the column, making the selection of the stationary phase the most critical decision. cloudfront.net The choice is based on four main factors: stationary phase, column internal diameter (I.D.), film thickness, and column length. greyhoundchrom.com
Stationary Phase Selection: The polarity of the stationary phase is a primary consideration. restek.com For general-purpose analysis of impurities, a non-polar or intermediate-polarity column is often a good starting point. fishersci.com Analytes are separated primarily based on their boiling points on non-polar columns. sigmaaldrich.com
Non-Polar Phases: Columns with poly(dimethyl siloxane) or a low percentage of phenyl substitution (e.g., 5% diphenyl/95% dimethyl siloxane) are common choices. sigmaaldrich.com These are suitable for separating non-polar volatile impurities.
Polar Phases: If polar impurities are expected, a more polar column, such as one with a polyethylene (B3416737) glycol (Wax) stationary phase, would be more appropriate as it separates based on polarity differences. fishersci.com
Temperature Programming: The column temperature directly affects the retention time of analytes. A temperature program, where the oven temperature is increased over the course of the analysis, is essential for separating a mixture of compounds with a wide range of boiling points. A typical program starts at a low temperature to resolve highly volatile components and ramps up to a higher temperature to elute less volatile compounds. It is important to note that different temperature programs can alter the elution order of analytes on the same column. cloudfront.net The maximum operating temperature of the selected column must also be considered to prevent degradation of the stationary phase. restek.com
Table 2: General GC Column Selection Guide
| Stationary Phase Type | Common Composition | Primary Separation Principle | Typical Applications | Source |
|---|---|---|---|---|
| Non-Polar | 100% poly(dimethyl siloxane) | Boiling Point | General purpose, analysis of volatile non-polar impurities | fishersci.comsigmaaldrich.com |
| Intermediate-Polar | poly(5% diphenyl/95% dimethyl siloxane) | Boiling Point with some polarity influence | General purpose, good thermal stability | sigmaaldrich.com |
| Polar | Polyethylene Glycol (Wax) | Polarity | Analysis of polar volatile impurities like residual alcohols | fishersci.com |
This table provides general guidance; specific method development and validation are required.
Ultra-Performance Liquid Chromatography (UPLC) and Its Advantages
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering notable improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). nih.gov This technique utilizes columns packed with sub-2 µm particles, which, when coupled with a system designed to handle high back-pressures, allows for more efficient separations. nih.gov
For the analysis of alcohol ethoxylates like Ethanol, 2-(2-(tridecyloxy)ethoxy)-, UPLC provides several key advantages:
Reduced Analysis Time: UPLC can shorten analysis times by up to nine times compared to conventional HPLC systems using 5 µm particle columns and about three times compared to systems with 3 µm particles. nih.gov This high-throughput capability is crucial for quality control and environmental monitoring.
Improved Separation Efficiency: The smaller particle size in UPLC columns leads to sharper and narrower peaks, resulting in enhanced resolution and the ability to separate complex mixtures of ethoxymers. nih.gov
Increased Sensitivity: The sharper peaks and lower dispersion in UPLC systems contribute to higher signal-to-noise ratios, leading to lower limits of detection (LOD). nih.gov For alcohol ethoxylates, LODs can be as low as 0.1 pg injected. epa.gov
Solvent Conservation: The faster analysis times and smaller column dimensions result in a significant reduction in solvent consumption, making UPLC a more environmentally friendly and cost-effective technique. nih.gov
In the context of analyzing Ethanol, 2-(2-(tridecyloxy)ethoxy)-, a reverse-phase UPLC method would typically be employed. sielc.com The separation is based on the hydrophobicity of the alkyl chain, with longer chains exhibiting stronger retention on a C18 column. epa.govnih.gov A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and water is commonly used to separate the different ethoxymers. epa.govnih.gov
Table 1: Comparison of UPLC and HPLC for Alcohol Ethoxylate Analysis
| Feature | UPLC | HPLC |
| Particle Size | < 2 µm | 3-5 µm |
| Analysis Time | Significantly shorter nih.gov | Longer |
| Resolution | Higher nih.gov | Lower |
| Sensitivity | Higher nih.gov | Lower |
| System Pressure | High (up to 100 MPa) nih.gov | Lower |
| Solvent Consumption | Lower nih.gov | Higher |
Spectroscopic Methods for Structural Confirmation and Quantitative Analysis
While chromatography is essential for separation, spectroscopic methods are indispensable for confirming the chemical structure and quantifying the components of a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ethoxylate Chain Length and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of compounds. For alcohol ethoxylates, ¹H and ¹³C NMR are particularly valuable for determining the average degree of ethoxylation and confirming the structure of the hydrophobic alkyl group. nih.govresearchgate.net
By analyzing the chemical shifts and integration of specific proton signals, one can differentiate between the protons on the tridecyl chain, the ethoxy groups, and the terminal hydroxyl group. For instance, the protons of the methylene (B1212753) groups in the ethoxylate chain will have characteristic chemical shifts that can be used to quantify the number of ethoxy units. researchgate.net Two-dimensional NMR techniques can further aid in assigning complex spectra and confirming connectivity. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. webassign.net The IR spectrum of Ethanol, 2-(2-(tridecyloxy)ethoxy)- would exhibit characteristic absorption bands corresponding to its key functional groups.
The most prominent features in the IR spectrum would include:
A broad O-H stretching band around 3300 cm⁻¹, indicative of the terminal hydroxyl group. libretexts.orgyoutube.com
Strong C-O stretching vibrations in the region of 1150-1085 cm⁻¹, characteristic of the ether linkages in the ethoxylate chain. libretexts.org
C-H stretching vibrations from the tridecyl alkyl chain, typically appearing just below 3000 cm⁻¹. libretexts.org
The absence or presence and the specific position of these bands provide quick confirmation of the compound's general structure. webassign.netyoutube.com
Table 2: Characteristic IR Absorption Frequencies for Ethanol, 2-(2-(tridecyloxy)ethoxy)-
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3500-3200 (broad) |
| C-O (Ether) | Stretching | 1150-1085 (strong) |
| C-H (Alkane) | Stretching | 2960-2850 (strong) |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For a non-volatile compound like Ethanol, 2-(2-(tridecyloxy)ethoxy)-, soft ionization techniques are necessary.
The coupling of UPLC with a Quadrupole Time-of-Flight (QTOF) mass spectrometer offers a powerful analytical tool. nih.gov UPLC provides excellent separation of the ethoxymers, which are then introduced into the QTOF-MS for accurate mass measurement and fragmentation analysis. nih.gov This combination allows for the confident identification and quantification of individual oligomers within a complex mixture. epa.govnih.gov The high resolution and mass accuracy of QTOF-MS enable the determination of the elemental composition of the parent ion and its fragments.
Electrospray ionization (ESI) is a commonly used ionization mode for alcohol ethoxylates. researchgate.netnih.gov In positive ion mode, these compounds readily form adducts with cations such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), which are then detected by the mass spectrometer. epa.gov The choice of cationizing agent can influence the fragmentation behavior. For instance, ammonium adducts are often preferred for MS/MS experiments as they can be more readily fragmented to provide structural information. epa.gov
Atmospheric pressure chemical ionization (APCI) is another potential ionization technique, though it can sometimes lead to thermal degradation of less stable compounds. nih.govresearchgate.net
Accurate mass axis calibration is crucial for obtaining reliable high-resolution mass data. This is typically achieved by introducing a known reference compound into the ion source simultaneously with the analyte or by using an internal standard. This ensures that the measured masses are accurate to within a few parts per million (ppm), which is essential for unambiguous formula determination.
Electrophoretic Techniques for Heterogeneity Analysis
The inherent heterogeneity of fatty alcohol ethoxylates like Ethanol, 2-(2-(tridecyloxy)ethoxy)-, which consists of a distribution of oligomers with varying ethylene (B1197577) oxide chain lengths, necessitates advanced analytical techniques for comprehensive characterization. Electrophoretic methods, particularly in a non-aqueous environment, have proven to be powerful tools for resolving these complex mixtures.
Non-Aqueous Capillary Electrophoresis (NACE) for Fatty Alcohol Ethoxylates
Non-Aqueous Capillary Electrophoresis (NACE) has emerged as a rapid and efficient method for the characterization of fatty alcohol ethoxylates (FAEs). nih.gov This technique offers advantages over traditional high-performance liquid chromatography (HPLC) methods for distinguishing FAEs with different ethylene oxide numbers (EON). nih.gov
A significant challenge in the analysis of FAEs by capillary electrophoresis is the lack of a UV-absorbing chromophore in their native structure. To overcome this, a derivatization step is employed. One effective method involves the reaction of the terminal hydroxyl group of the ethoxylate chain with phenyl isocyanate to form phenyl polyurethane derivatives. nih.gov This reaction can be rapidly carried out using microwave irradiation, significantly reducing sample preparation time. nih.gov
The separation of these derivatized FAEs is then performed using a non-aqueous background electrolyte (BGE). A typical BGE composition includes a mixture of ammonium nitrate, acetic acid, and a solvent system such as methanol/acetonitrile. nih.gov The optimization of instrumental conditions, including the BGE composition, applied voltage, and capillary temperature, is crucial for achieving baseline separation of the different ethoxymers.
Successful NACE methods have been developed to separate and characterize FAEs with EONs ranging from 5.5 to 10, with errors in distinguishing between them being below 4%. nih.gov This level of resolution is critical for quality control in industries where the specific EON distribution of the FAE is important for its performance, such as in the petroleum industry for microemulsion-oil-water stream processes. nih.gov
Table 1: NACE Conditions for the Analysis of Derivatized Fatty Alcohol Ethoxylates
| Parameter | Condition |
| Derivatizing Agent | Phenyl Isocyanate |
| Derivatization Method | Microwave Irradiation (e.g., 30 s at 600 W) nih.gov |
| Capillary | Fused Silica (B1680970) (e.g., 57 cm x 75 µm) nih.gov |
| Background Electrolyte (BGE) | 15 mM Ammonium Nitrate, 1.5% Acetic Acid in 9:1 v/v Methanol/Acetonitrile nih.gov |
| Applied Voltage | 15 kV nih.gov |
| Temperature | 22 °C nih.gov |
| Detection | UV Detection |
Quantitative Determination of Ethanol, 2-(2-(tridecyloxy)ethoxy)- in Complex Matrices
The quantitative determination of specific fatty alcohol ethoxylates like Ethanol, 2-(2-(tridecyloxy)ethoxy)- in complex matrices such as industrial formulations, environmental samples, and consumer products presents analytical challenges due to the presence of numerous isomers and a wide range of other components. Advanced chromatographic techniques coupled with mass spectrometry are typically employed for this purpose.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the quantification of alcohol ethoxylates (AEOs). epa.gov This method allows for the separation of individual ethoxymers and their subsequent detection and quantification with high selectivity. For instance, a method for the analysis of AEOs, including C13 homologues, has been developed using solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by LC-MS/MS analysis. epa.gov Such methods can achieve low limits of detection (LOD), with values for C13 ethoxylates ranging from 5 to 75 pg injected, depending on the number of ethoxy units. epa.gov
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another viable technique, particularly after derivatization of the alcohol ethoxylates to increase their volatility and improve chromatographic performance. nih.gov Knowledge of the free alcohol content and the average degree of ethoxylation is crucial for ensuring the quality of the final product in industrial processes. thermofisher.com
For complex matrices, sample preparation is a critical step to remove interfering substances. This can involve liquid-liquid extraction or solid-phase extraction. In some cases, derivatization of the alcohol ethoxylates can enhance their detection. For example, conversion to alcohol ethoxy sulfates can improve their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). researchgate.net
Table 2: Example LC-MS/MS Parameters for the Analysis of C13 Alcohol Ethoxylates
| Parameter | Condition |
| Sample Preparation | Solid-Phase Extraction (SPE) epa.gov |
| LC Column | C18 reverse-phase |
| Mobile Phase | Gradient elution with acetonitrile and water epa.gov |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) epa.gov |
| Limit of Detection (LOD) for C13 Ethoxylates | 5 - 75 pg injected epa.gov |
| Limit of Quantification (LOQ) for C13 Ethoxylates | 13 - 110 pg injected epa.gov |
The selection of the appropriate analytical methodology depends on the specific matrix, the required sensitivity, and the desired level of characterization of the ethoxymer distribution.
Structure Function Relationships and Interfacial Phenomena in Non Biological Systems
Molecular Architecture and Amphiphilic Characteristics
Ethanol (B145695), 2-(2-(tridecyloxy)ethoxy)-, also known as polyoxyethylene tridecyl ether, is a non-ionic surfactant characterized by its amphiphilic nature. alibaba.comchemicalland21.com This means it possesses both a water-loving (hydrophilic) and a water-hating (lipophilic) part within its molecular structure. alibaba.comchemicalland21.comvenus-goa.com The lipophilic portion is the tridecyl group, a branched C13 alkyl chain, while the hydrophilic part consists of the polyoxyethylene chain. chemicalland21.comvenus-goa.com This dual character allows it to be soluble in both aqueous and oil phases, a key attribute for its function as a surfactant. chemicalland21.compschemicals.com
The general chemical structure consists of a tridecyl alcohol base that has been reacted with ethylene (B1197577) oxide in a process called ethoxylation. chemicalland21.comnih.gov The resulting molecule has the formula C13H27(OCH2CH2)nOH, where 'n' represents the number of ethoxy groups. chemicalland21.com The physical form of these surfactants can range from a clear to a yellowish liquid to a waxy solid, depending on the length of the alkyl chain and the number of ethoxy groups. chemicalland21.compschemicals.com
Hydrophilic-Lipophilic Balance (HLB) and Its Modulation by Ethoxylation Degree
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that indicates the relative strength of the hydrophilic and lipophilic portions of a surfactant molecule. taylorandfrancis.com This balance determines the surfactant's emulsifying behavior and is a key factor in selecting the appropriate surfactant for a specific application. taylorandfrancis.com For non-ionic surfactants like Ethanol, 2-(2-(tridecyloxy)ethoxy)-, the HLB value is directly related to the degree of ethoxylation. chemicalland21.comvenus-goa.com
An increase in the number of ethylene oxide units in the polyoxyethylene chain leads to a higher HLB value, indicating increased water solubility (hydrophilicity). venus-goa.com Conversely, a lower degree of ethoxylation results in a lower HLB value and greater oil solubility (lipophilicity). This relationship allows for the fine-tuning of the surfactant's properties to suit different needs. For instance, ethoxylates with a low mole ratio of ethylene oxide are suitable for creating water-in-oil emulsions, while those with higher mole ratios are effective for oil-in-water emulsions. chemicalland21.com
The HLB value for tridecyl alcohol ethoxylates can be tailored by controlling the number of moles of ethylene oxide added during synthesis. This versatility allows for the production of a range of surfactants with varying HLB values, making them suitable for diverse applications. shreechem.in For example, a tridecyl alcohol ethoxylate with 3 moles of ethylene oxide (TFD-3) has an HLB of 8.0, while one with 20 moles (TFD-20) has an HLB of 16.3. shreechem.in
Table 1: Illustrative HLB Values for Tridecyl Alcohol Ethoxylates with Varying Degrees of Ethoxylation
| Product Name | Moles of Ethylene Oxide | HLB Value |
| TFD-3 | 3 | 8.0 |
| TFD-6 | 6 | 11.4 |
| TFD-9 | 9 | 13.3 |
| TFD-20 | 20 | 16.3 |
This table is generated based on data for illustrative purposes and may not represent all commercially available products. shreechem.in
Impact of Tridecyl Chain Length on Interfacial Activity
The length of the hydrophobic alkyl chain, in this case, the tridecyl (C13) group, significantly influences the surfactant's interfacial activity. The hydrophobic tail is responsible for the molecule's tendency to adsorb at interfaces, such as the boundary between oil and water, thereby reducing the interfacial tension. mdpi.comepfl.ch
Interfacial Tension Reduction Mechanisms
Ethanol, 2-(2-(tridecyloxy)ethoxy)- and similar non-ionic surfactants are highly effective at reducing the interfacial tension (IFT) between two immiscible liquids, such as oil and water. rsc.org This property is fundamental to their roles as emulsifiers, detergents, and wetting agents. venus-goa.comshreechem.in The reduction in IFT is a result of the surfactant molecules accumulating at the interface, where their amphiphilic nature allows them to bridge the two phases. mdpi.com
The hydrophobic tridecyl tails orient themselves into the oil phase, while the hydrophilic polyoxyethylene heads remain in the water phase. mdpi.com This arrangement disrupts the cohesive forces between the molecules of each phase at the interface, leading to a decrease in the energy required to create a larger interfacial area. mdpi.comrsc.org Molecular dynamics simulations suggest that in addition to creating a barrier between the two fluids, surfactants increase the disorder (interfacial entropy) at the interface, which further contributes to the reduction of IFT. rsc.org
Dynamics of Adsorption at Oil-Water Interfaces
The process by which surfactant molecules move from the bulk solution to the oil-water interface and arrange themselves is a dynamic one. mdpi.comysu.am This adsorption process is not instantaneous and involves several steps, including diffusion of the surfactant monomers to the subsurface layer near the interface, followed by their adsorption and orientation at the interface. ysu.amnih.gov
The rate of adsorption is influenced by several factors, including the surfactant concentration, temperature, and the molecular structure of the surfactant itself. ysu.amnih.gov Initially, when a fresh interface is created, there is a rapid diffusion of surfactant molecules to the interface, leading to a quick drop in interfacial tension. nih.gov As the interface becomes more populated, the rate of adsorption may slow down due to electrostatic or steric barriers from the already adsorbed molecules. ysu.am The time required to reach an equilibrium surface tension is a key parameter in many dynamic applications, such as in industrial cleaning processes or emulsion formation under high shear. nih.gov
Influence on Droplet Size and Emulsion Formation Kinetics
The ability of Ethanol, 2-(2-(tridecyloxy)ethoxy)- to lower interfacial tension directly impacts the formation of emulsions. Emulsions are dispersions of one liquid as small droplets within another immiscible liquid. By reducing the IFT, the surfactant facilitates the breakup of larger droplets into smaller ones during the emulsification process, which typically involves mechanical agitation or shearing. researchgate.netresearchgate.net
A lower IFT means that less energy is required to create the large interfacial area associated with fine droplets. The kinetics of emulsion formation are therefore accelerated in the presence of an effective surfactant. The final droplet size of the emulsion is a critical factor for its stability and is influenced by the surfactant's concentration and its HLB value. researchgate.netresearchgate.net Studies have shown that for a given oil phase, there is an optimal HLB that results in the smallest and most stable emulsion droplets. researchgate.net For example, one study found that for a palm-based methyl ester oil-in-water emulsion, the most stable particle size was achieved at an HLB of 12. researchgate.net The concentration of the surfactant also plays a role; sufficient surfactant must be present to cover the surface of the newly formed droplets and prevent them from coalescing.
Emulsion and Microemulsion Stabilization Mechanisms
Once an emulsion is formed, Ethanol, 2-(2-(tridecyloxy)ethoxy)- plays a crucial role in its stabilization, preventing the droplets from coalescing and the phases from separating. The primary mechanism of stabilization for non-ionic surfactants is steric hindrance. nih.gov
The hydrophilic polyoxyethylene chains extend from the droplet surface into the continuous aqueous phase, forming a protective layer. wur.nl When two droplets approach each other, these hydrated polymer chains overlap, creating a repulsive force that prevents the droplets from coming into direct contact and coalescing. This steric repulsion is a powerful stabilization mechanism, particularly in systems with high electrolyte concentrations or where electrostatic stabilization is less effective. nih.govwur.nl
In addition to steric repulsion, the surfactant film at the oil-water interface can also provide mechanical stability. A well-packed, viscoelastic interfacial film can resist deformations and ruptures that could lead to droplet coalescence. The effectiveness of this stabilization depends on the molecular structure of the surfactant, including the length and branching of both the hydrophobic tail and the hydrophilic headgroup. researchgate.net
Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. Unlike conventional emulsions, they form spontaneously under specific conditions of composition and temperature. Ethanol, 2-(2-(tridecyloxy)ethoxy)- and other similar surfactants can form microemulsions by reducing the interfacial tension to ultra-low values, often close to zero. At these low IFTs, the energy barrier to creating the large interfacial area of the microemulsion is overcome by the entropy of mixing, leading to spontaneous formation of a stable, structured single-phase system. The specific structure of the microemulsion (oil-in-water, water-in-oil, or bicontinuous) depends on the HLB of the surfactant and the relative proportions of the components.
Role in Stabilizing Oil-in-Water and Water-in-Oil Emulsions
Ethanol, 2-(2-(tridecyloxy)ethoxy)- and its related compounds are established as effective emulsifying agents, crucial for the creation and stabilization of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. cosmeticsinfo.orggoogle.com Their primary function is to reduce the interfacial tension between two immiscible liquids, such as oil and water, thereby facilitating the formation of a stable, homogeneous mixture. ontosight.aitiiips.com This property is widely leveraged in the cosmetics and personal care industries to formulate products like creams, lotions, and shampoos. ontosight.ai
The amphiphilic nature of the molecule, possessing both a hydrophobic tridecyl tail and a hydrophilic di-ethylene glycol head, allows it to position itself at the oil-water interface. This creates a barrier that prevents the coalescence of dispersed droplets, a key mechanism in preventing phase separation. crimolara.pt For instance, derivatives like Trideceth-2 Carboxamide MEA are utilized in the formulation of aqueous nano-emulsions, where they contribute to the stability of the system. google.com Emulsifiers are essential for stabilizing these systems, which are thermodynamically unstable by nature. crimolara.pt General emulsion theory posits several mechanisms for stabilization, including the surface tension theory and the interfacial-film theory, both of which are relevant to the function of ethoxylated surfactants. google.com
Viscosity and Density Effects on Emulsion Stability
The compound and its derivatives play a significant role as viscosity and rheology modifiers in formulated systems. knowde.comincibeauty.comthegoodscentscompany.com By increasing the viscosity of the continuous phase of an emulsion, these surfactants can significantly slow down the processes of creaming or sedimentation of the dispersed droplets, thereby enhancing the long-term stability of the product. cosmileeurope.eu Derivatives such as Trideceth-2 Carboxamide MEA are specifically employed as thickeners and viscosity controlling agents in cosmetic and personal care products. knowde.comscribd.com
The ability to control rheology is a key performance attribute. In formulations like shampoos and conditioners, achieving a target viscosity is crucial for consumer acceptance and product efficacy. The addition of Trideceth-2 Carboxamide MEA has been shown to be effective as a thickener in these applications. knowde.comkaochemicals-eu.com While the impact of viscosity on emulsion stability is a well-established principle, specific quantitative data detailing the density effects of Ethanol, 2-(2-(tridecyloxy)ethoxy)- on emulsion stability are not prominently available in the reviewed literature.
Formation of Interfacial Films and Their Properties
The stabilizing action of Ethanol, 2-(2-(tridecyloxy)ethoxy)- in emulsions is fundamentally linked to its ability to form a protective film at the interface between the oil and water phases. tiiips.com This monomolecular layer, often referred to as an interfacial film, presents a mechanical barrier that hinders the close approach and subsequent coalescence of dispersed droplets.
According to the interfacial-film theory of emulsions, the surfactant molecules align themselves at the interface, with their hydrophobic tails penetrating the oil phase and their hydrophilic heads oriented towards the aqueous phase in an O/W emulsion. google.com This arrangement not only reduces the interfacial tension but also imparts a degree of elasticity and rigidity to the interface. The properties of this film are critical; a strong, pliable film provides better stability against physical stresses. While the formation of such films is a core aspect of surfactant function, specific research detailing the quantitative properties—such as thickness, elasticity, or surface potential—of an interfacial film composed solely of Ethanol, 2-(2-(tridecyloxy)ethoxy)- is not extensively detailed in the available literature. However, general principles suggest that at an optimal curvature of the surfactant monolayer, the interfacial tension is minimized, which is a key factor in the formation of stable microemulsions. researchgate.net
Rheological Studies of Systems Containing Ethanol, 2-(2-(tridecyloxy)ethoxy)-
While rheological data on the parent alcohol is scarce, extensive research on its derivatives, particularly the anionic surfactant Sodium Trideceth-2 Sulfate (B86663) (ST2S), provides significant insight into how the branched trideceth-2 chemical structure influences the flow properties of complex fluids. scribd.com These studies are often conducted on mixed-surfactant systems, which are common in commercial products like shampoos. researchgate.netohiolink.edu
Research has focused on mixed systems of ST2S and a zwitterionic co-surfactant, cocamidopropyl betaine (B1666868) (CAPB), to investigate the impact of additives like perfume mixtures and cosolvents. researchgate.netnih.gov Small-angle neutron scattering (SANS) has been a key technique to probe structural changes that underpin the rheological properties. researchgate.net It was found that the surfactant tail structure significantly influences the localization of additives within the self-assembled structures, which in turn affects the system's rheology. ohiolink.eduresearchgate.net For example, in a branched-tail system like ST2S/CAPB, perfume accords were found to be localized primarily in the micelle core, which can uniquely lead to the formation of a lamellar phase at higher perfume concentrations, drastically altering the system's viscosity. researchgate.net
| System Studied | Key Additives | Primary Findings | Techniques Used | Reference |
|---|---|---|---|---|
| Sodium Trideceth-2 Sulfate (ST2S) / Cocamidopropyl Betaine (CAPB) | 12-PRM Perfume Accord, Dipropylene Glycol (DPG) | Perfume addition and dilution maintained ellipsoidal micelles; micelle volume increased with dilution, especially above 70 wt% water. | SANS, Cryo-TEM | nih.govresearchgate.net |
| ST2S / CAPB | 3-PRM Perfume Accord, DPG | Systematic phase diagrams were developed to simulate rinse-off conditions; identified transitions from micellar to microemulsion regions. | SANS, NMR | rsc.org |
| ST2S / CAPB vs. Linear-Tail Surfactant Systems | 12-PRM Perfume Accord, DPG | The branched ST2S tail structure influences perfume localization and can lead to lamellar phase formation, unlike linear-tail systems. | SANS, GC-MS | researchgate.net |
These studies highlight that the rheology of formulations containing the trideceth-2 moiety is complex and highly tunable, depending on the specific head group, co-surfactants, and other additives present. researchgate.net
Solubilization and Wetting Properties in Non-Aqueous and Aqueous Environments
A primary function of Ethanol, 2-(2-(tridecyloxy)ethoxy)- and its derivatives is to act as a solubilizing agent. cosmeticsinfo.org This involves the incorporation of a normally insoluble substance (a solute) into a solvent system (typically aqueous) by means of surfactant micelles. This process is crucial for formulating products that contain water-insoluble ingredients, such as oils, fragrances, and certain active compounds.
A notable application is the formulation of clear, conditioning shampoos that contain hydrophobic silicone oils. scribd.com Patents and technical literature describe methods for incorporating these silicones into aqueous surfactant compositions using a solubilizer, which can include members of the trideceth family. google.com For example, Trideceth-2 Carboxamide MEA has been used to reduce the droplet size of silicone in shampoos, effectively solubilizing it within the formulation to maintain clarity. scribd.comgoogle.com The general mechanism involves the hydrophobic silicone being encapsulated within the nonpolar core of the surfactant micelles, allowing it to be dispersed in the water-based product. scribd.com While its function as a solubilizer is well-documented, specific data on its wetting properties, such as contact angle reduction on various surfaces, are not detailed in the provided search results.
Self-Assembly Behavior in Solution (e.g., micelle formation)
In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like Ethanol, 2-(2-(tridecyloxy)ethoxy)- spontaneously self-assemble into organized aggregates called micelles. scribd.comsmolecule.com This behavior is driven by the hydrophobic effect, where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic heads form an outer shell that interacts with the aqueous environment. scribd.com The derivative Trideceth-2 Carboxamide MEA is known to exhibit this typical surfactant aggregation behavior. smolecule.com
The most detailed research into the self-assembly of the trideceth-2 moiety comes from studies on Sodium Trideceth-2 Sulfate (ST2S). These investigations reveal that ST2S, typically in combination with a co-surfactant, forms ellipsoidal micelles in solution. nih.govresearchgate.net The size, shape, and charge of these micelles are highly sensitive to the formulation's composition. ohiolink.edu The addition of complex perfume mixtures and cosolvents like dipropylene glycol (DPG) significantly influences the micellar structure. nih.gov
Studies using small-angle neutron scattering (SANS) have provided quantitative data on these systems. For instance, in an ST2S/CAPB system, increasing the concentration of a 12-component perfume mixture caused a steady increase in the micelle volume. nih.govresearchgate.net Dilution with water also led to a growth in micelle volume. nih.gov These structural changes are critical as they directly impact the formulation's properties, such as its ability to solubilize oils and its rheological profile. ohiolink.edu The transition from simple micelles to more complex structures like microemulsions has also been systematically studied by constructing phase diagrams. researchgate.netrsc.org
| System Component | Effect on Self-Assembly | Observation | Reference |
|---|---|---|---|
| Perfume Accord | Influences micelle geometry and volume | Perfume molecules are localized within the micelle core, causing the micelles to swell. | nih.govresearchgate.net |
| Dilution (Water Addition) | Increases micelle volume | The volume of micelles with and without perfume increased steadily upon dilution. | nih.gov |
| Surfactant Tail Structure | Affects perfume localization and phase behavior | The branched tail of ST2S leads to different perfume localization and can form lamellar phases, unlike linear-tail surfactants. | researchgate.net |
| Transition to Microemulsion | Dependent on surfactant, cosolvent, and oil ratios | Phase diagrams map the boundaries between micellar solutions and microemulsions, which are critical for formulation design. | researchgate.netrsc.org |
This body of research demonstrates that the trideceth-2 backbone is a versatile component for creating structured surfactant systems with tunable properties.
Applications of Ethanol, 2 2 Tridecyloxy Ethoxy in Advanced Materials and Industrial Processes
Role in Detergency and Cleaning Formulations (Industrial and Household)
Ethanol (B145695), 2-(2-(tridecyloxy)ethoxy)- and its related ethoxylates are fundamental components in both industrial and household cleaning products. shreechem.inmruchem.comconnectionchemical.com Their effectiveness stems from their excellent surfactant qualities, which enhance detergency through several mechanisms. mruchem.comalibaba.com By improving the wetting of surfaces, emulsifying oily soils, and dispersing dirt particles, these compounds significantly boost the cleaning power of detergent formulations. shreechem.in They are versatile enough to be used in acidic, alkaline, and neutral cleaners, allowing for the creation of products that meet a wide variety of cleaning requirements. glorywh.com
These nonionic surfactants can be combined with anionic, cationic, and other nonionic surfactants to achieve synergistic effects and superior performance. alibaba.comglorywh.com Their compatibility with a wide range of other ingredients, including alkylaryl sulphonates and ether sulphates, makes them a flexible choice for formulators. glorywh.com Products with a higher degree of ethoxylation are particularly well-suited for detergent applications. pschemicals.com
The applications for these ethoxylates in the cleaning industry are extensive, covering everything from household laundry detergents to industrial and institutional cleaners. glorywh.comtristarintermediates.org They are also utilized in the manufacturing of sanitizers and defoaming agents. pschemicals.com
Applications in Materials Science and Engineering
The unique interfacial properties of Ethanol, 2-(2-(tridecyloxy)ethoxy)- make it a valuable tool in the field of materials science and engineering.
Emulsification in Polymerization Processes
In emulsion polymerization, a process used to create latex resins, surfactants are crucial for emulsifying water-insoluble monomers and stabilizing the resulting polymer particles. nouryon.com Tridecyl alcohol ethoxylates, including Ethanol, 2-(2-(tridecyloxy)ethoxy)-, serve as effective emulsifiers in these processes. mruchem.com They contribute to the stability and consistency of cosmetic and personal care products like creams and lotions. mruchem.com
Research has shown that polyoxyethylene tridecyl ether is critical for stabilizing waterborne polyurethane (WBPU) systems, especially those intended for biomedical applications. alfa-chemistry.com When used in a nonionic surfactant system, it facilitates the formation of a stable dispersion of the prepolymer, leading to uniform particle distribution and enhanced long-term colloidal stability. alfa-chemistry.com This demonstrates the compound's vital role in the synthesis of advanced polymers. alfa-chemistry.com Furthermore, tridecyl alcohol ethoxylates are known to improve latex stability and can positively influence the shelf life of emulsions. windows.net
Components in Metalworking Fluids
Ethanol, 2-(2-(tridecyloxy)ethoxy)- and related ethoxylates are effective emulsifiers in metalworking fluids. shreechem.inmruchem.com These fluids are essential for lubricating and cooling during machining and forming processes. shreechem.inalibaba.com The emulsifying action of these surfactants ensures the formation of stable emulsions, which is critical for the performance and longevity of both the metalworking fluid and the cutting tools. shreechem.in They also find use as additives in machining lubricants, where their properties help to reduce friction and heat during metal carving. alibaba.com This contributes to improved quality of the finished metal products and reduced wear on the tools. alibaba.com
Interfacial Agents in Oilfield Chemistry (e.g., Enhanced Oil Recovery research)
In the oil and gas industry, maximizing the extraction of hydrocarbons from reservoirs is a primary goal. Chemical Enhanced Oil Recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from a reservoir. encyclopedia.pub These methods often involve the injection of chemicals to alter the properties of the reservoir fluids and rock. polymersco.com
Ethanol, 2-(2-(tridecyloxy)ethoxy)- and similar surfactants play a role in these processes. Their surfactant properties are beneficial in reducing the interfacial tension between oil and water, which can improve oil mobility within the reservoir. alibaba.comsasol.com Research has explored the use of various chemicals, including ethanol and surfactants, to enhance oil recovery. For instance, the injection of carbon dioxide, a byproduct of ethanol production, is used in EOR projects. ethanolproducer.com Furthermore, alcohol-treated CO2 has been shown to improve sweep efficiency in oil recovery simulations. researchgate.net
The addition of surfactants to injection water is a key strategy in chemical EOR to lower the interfacial tension and improve oil mobility. sasol.com While specific research on "Ethanol, 2-(2-(tridecyloxy)ethoxy)-" in EOR is part of the broader investigation into alcohol ethoxylates, the fundamental principles of surfactant-based EOR support its potential application in this field. shreechem.in
Applications in Textile Processing as Wetting and Scouring Agents
The textile industry relies on a series of wet processing steps, such as scouring, dyeing, and finishing, to produce finished fabrics. shreechem.in Ethanol, 2-(2-(tridecyloxy)ethoxy)- and its derivatives are widely used as wetting and scouring agents in these processes. shreechem.inmruchem.com
Scouring is a critical cleaning step that removes natural impurities like fats and waxes from fibers, as well as oils and sizing agents applied during spinning and weaving. satoda.co.jptextiletoday.com.bd The effectiveness of the scouring process is crucial for ensuring uniform dyeing and finishing. textiletoday.com.bd Tridecyl alcohol ethoxylates act as detergents in this process, aiding in the removal of these unwanted substances. google.comgoogle.com Their wetting properties ensure that the processing chemicals can penetrate the fabric evenly, leading to better dye uptake and fabric softness. shreechem.in
These surfactants are valued for their ability to function effectively in various conditions and are considered essential for achieving high-quality textile products. shreechem.inswadeshindiachemical.com
Formulation of Industrial Lubricants
Ethanol, 2-(2-(tridecyloxy)ethoxy)- and its closely related polyoxyethylene tridecyl ethers are utilized as key additives in the formulation of industrial lubricants, where they contribute to the stability and performance of the final product. Their primary roles are as emulsifiers and wetting agents, which are crucial for the effective functioning of many lubricants, especially in metalworking fluids and textile fiber lubricants.
The amphiphilic nature of these non-ionic surfactants allows them to reduce the interfacial tension between oil and water phases, leading to the formation of stable emulsions. sorachim.com This is particularly important in soluble oil and semi-synthetic metalworking fluids, which are diluted with water before use. The surfactant ensures that the oil, which provides lubricity and corrosion protection, remains finely dispersed throughout the water phase, ensuring consistent application and performance at the cutting zone.
In the context of textile fiber lubricants, polyoxyethylene tridecyl ethers are integral components of self-emulsifiable lubricant bases. A patent for such a lubricant base specifies the inclusion of 5-25% polyoxyethylene tridecyl ether. epa.gov These formulations are mixed with carrier liquids like mineral oil and applied to fibers to reduce friction during processing, preventing fiber damage and improving the quality of the final textile product. The emulsifying properties of the tridecyl ether ensure that the lubricant can be easily washed out of the fabric in subsequent finishing steps.
Research on iso-tridecanol polyoxyethylene ethers, a category that includes Ethanol, 2-(2-(tridecyloxy)ethoxy)-, highlights their application in lubricating oils. nih.gov Their function extends beyond simple emulsification to include roles as detergents and dispersants, helping to keep machinery clean by preventing the buildup of sludge and deposits. The thermal and chemical stability of non-ionic surfactants like polyoxyethylene alkyl ethers makes them suitable for the demanding conditions found in many industrial applications. sorachim.com
The performance of lubricants can be influenced by various factors, including the presence of contaminants like ethanol. While ethanol contamination in engine oils can sometimes negatively impact the performance of certain additives, the inherent stability of non-ionic surfactants makes them robust components in many lubricant formulations. phexcom.comnih.gov
Physicochemical Properties of a Related Polyoxyethylene Alkyl Ether:
| Property | Value |
| Appearance | Yellow liquid |
| Molecular Weight | 596 g/mol |
| Cloud Point | 57.5 ‐ 62.5 °C |
| pH (1%, H₂O) | 5.5 ‐ 7.5 |
| Flash Point | 240 °C |
| Solubility | Soluble in water, alcohol and mineral oil at 25 °C |
| Data for Polyoxyethylene C9-15 alkyl ether, a related compound. epa.gov |
Advanced Separation Processes (e.g., foam fractionation)
Foam fractionation is an advanced separation technique that utilizes the principles of surface chemistry to separate or concentrate substances from a liquid solution. Ethanol, 2-(2-(tridecyloxy)ethoxy)-, as a non-ionic surfactant, plays a crucial role in this process, primarily by generating and stabilizing the foam that is essential for the separation.
The fundamental mechanism of foam fractionation involves the introduction of gas bubbles into a liquid. Surface-active molecules, such as surfactants, adsorb at the gas-liquid interface of these bubbles. nih.gov As the bubbles rise through the liquid column, they collect these molecules and carry them to the surface, where they form a foam that is enriched in the target substance. This foam can then be collected, effectively separating the substance from the bulk liquid.
Non-ionic surfactants like Ethanol, 2-(2-(tridecyloxy)ethoxy)- are particularly valuable in foam fractionation for several reasons. They are generally less sensitive to changes in pH and the presence of electrolytes compared to their ionic counterparts. sorachim.com This makes them suitable for a wider range of industrial and environmental applications.
A significant application of foam fractionation using non-ionic surfactants is in the remediation of water contaminated with per- and poly-fluoroalkyl substances (PFAS). In many cases, the concentration of PFAS in contaminated water is too low to create a stable foam on its own. rsc.org By adding a co-foaming agent like a non-ionic surfactant, the foamability of the solution is enhanced, allowing for the effective removal of PFAS. rsc.org The non-ionic surfactant helps to create a stable foam that can be enriched with the PFAS molecules, which are also surface-active.
Furthermore, foam fractionation has been successfully employed for the separation of valuable biomolecules, such as proteins and recombinant biosurfactants. For instance, the apolipoprotein, a type of biosurfactant, can be effectively concentrated and separated from culture media using foam fractionation. Non-ionic surfactants can be used to optimize the foam properties and improve the selectivity and efficiency of the separation process.
In the field of metallurgy, foam fractionation with non-ionic surfactants has been used for the separation of metal ions from industrial effluents. nih.gov The surfactant aids in the formation of a stable foam that can carry the metal ions, which may be complexed with other reagents, to the surface for removal.
The efficiency of foam fractionation is dependent on several factors, including the properties of the surfactant, the gas flow rate, and the design of the fractionation column. The choice of surfactant is critical, and the specific characteristics of Ethanol, 2-(2-(tridecyloxy)ethoxy)-, such as its surface tension reduction capabilities and foam stability, make it a strong candidate for various foam fractionation applications.
Environmental Occurrence, Fate, and Degradation Pathways
Environmental Distribution and Pathways in Aquatic Systems
Upon entering aquatic environments, "Ethanol, 2-(2-(tridecyloxy)ethoxy)-" and other alcohol ethoxylates are subject to several transport and partitioning processes. Due to the hydrophobic nature of the tridecyl alkyl chain, these compounds have a tendency to adsorb to suspended particulate matter and sediment. canada.ca This partitioning behavior influences their concentration in the water column and their potential to accumulate in benthic environments. The majority of alcohol ethoxylates are introduced into aquatic systems via the effluent from wastewater treatment plants (WWTPs). canada.ca
The distribution of specific AE homologues in river water is influenced by their alkyl chain length and the number of ethylene (B1197577) oxide (EO) units. While comprehensive monitoring data for every individual AE homologue is extensive, studies have focused on those with hydrocarbon chain lengths from C12 to C18 and ethylene oxide chains from 0 to 18, which represent a significant portion of the AEs used in consumer products. heraproject.com The concentration of total AEs in WWTP effluents in Canada, for instance, has been found to range from 1.0 to 22.7 µg/L. canada.ca
Once in the receiving waters, the fate of these compounds is largely governed by biodegradation, which significantly reduces their persistence in the aquatic environment. nih.gov The relatively rapid biodegradation of linear alcohol ethoxylates limits their widespread distribution in the water column, although their degradation intermediates may have different transport characteristics.
Biodegradation Mechanisms of Ethoxylated Alcohols
The biodegradation of "Ethanol, 2-(2-(tridecyloxy)ethoxy)-" and other linear alcohol ethoxylates is a key process in their environmental removal. These compounds are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. santos.comscilit.com The primary mechanism of biodegradation involves the enzymatic action of microorganisms, which break down the complex surfactant molecule into simpler, less harmful substances.
Several pathways for the biodegradation of AEs have been identified:
Central Fission: This is a common pathway where the ether bond connecting the hydrophobic alkyl chain to the hydrophilic ethoxylate chain is cleaved. oup.comresearchgate.net This process results in the formation of a fatty alcohol (in this case, tridecyl alcohol) and a polyethylene (B3416737) glycol (PEG) chain, which are then biodegraded independently. oup.comresearchgate.net
Omega-oxidation: This pathway involves the oxidation of the terminal carbon of the alkyl chain, followed by beta-oxidation, which progressively shortens the alkyl chain. oup.com
Hydrolytic or Oxidative Attack on the Hydrophile: The terminal end of the ethoxylate chain can also be attacked, leading to its shortening. oup.com
Under aerobic conditions, biodegradation can proceed via two parallel pathways: central fission and Ω-oxidation of the ethoxylate chain. nih.gov In anaerobic environments, the initial step often involves the shortening of the ethoxylate chain by PEG-degrading bacteria, leaving the fatty acid to be degraded by other bacteria. core.ac.uk
Primary degradation refers to the initial structural change of the parent surfactant molecule, resulting in the loss of its surfactant properties. Ultimate degradation, or mineralization, is the complete breakdown of the molecule into carbon dioxide, water, and inorganic salts. Linear alcohol ethoxylates, including those with a C13 alkyl chain, generally exhibit rapid primary biodegradation.
Studies on various linear AE homologs have shown that the first-order decay rates for primary biodegradation are relatively high. nih.govoup.com For instance, the predicted removal of parent AE compounds during activated sludge treatment is typically between 99.7% and 99.8%. researchgate.netnih.gov The ultimate biodegradation, which involves the breakdown of ethoxylate-containing metabolites, is also significant, with predicted removals exceeding 83%. researchgate.netnih.gov
The half-lives of C12-C16 alcohols in activated sludge are on the order of minutes, indicating very rapid primary biodegradation. nih.gov While specific rates for "Ethanol, 2-(2-(tridecyloxy)ethoxy)-" are not detailed in the provided search results, the data for similar linear AEs suggest it would undergo rapid primary and ultimate degradation in biologically active environments.
The rate and mechanism of alcohol ethoxylate biodegradation are influenced by the length of the alkyl chain and the degree of ethoxylation.
Alkyl Chain Length: The length of the hydrophobic alkyl chain has a notable effect on the primary degradation rate. Generally, AEs with shorter alkyl chains biodegrade more rapidly than those with longer chains. nih.govoup.com For example, a C16 chain-length homolog was found to have a slower rate of parent decay compared to its C12 and C14 counterparts. oup.comnih.govoup.com However, alcohols with chain lengths up to C18 are still considered readily biodegradable. nih.gov
Degree of Ethoxylation: The number of ethoxylate units has a less pronounced effect on the primary biodegradation rate, with first-order decay rates being similar for homologs with varying ethoxylate numbers. nih.govoup.com However, the ethoxylate number can influence the biodegradation mechanism. An increase in the number of ethoxylate units tends to favor the central fission pathway, leading to the formation of the corresponding fatty alcohol and polyethylene glycol. oup.comresearchgate.netnih.gov Biodegradation can be retarded in AEs with an ethoxylate chain length greater than 20 units. nih.gov
| Structural Feature | Influence on Biodegradation | Source |
|---|---|---|
| Alkyl Chain Length | Longer chains (e.g., C16) exhibit slower primary degradation rates compared to shorter chains (e.g., C12, C14). | oup.comnih.govoup.com |
| Degree of Ethoxylation | Little effect on primary degradation rates for EO units up to 9. Higher EO numbers favor the central fission mechanism. Degradation may be slower for EO > 20. | researchgate.netnih.govnih.gov |
| Alkyl Chain Branching | Increased branching, particularly multi-branched structures, can significantly slow down the rate of biodegradation. | core.ac.ukindustrialchemicals.gov.aunih.gov |
The biodegradation of "Ethanol, 2-(2-(tridecyloxy)ethoxy)-" leads to the formation of various intermediate products before complete mineralization. The specific degradation products depend on the operative biodegradation pathway.
Via Central Fission: This pathway yields tridecyl alcohol and polyethylene glycols (PEGs). oup.comresearchgate.net These PEGs can be further biodegraded. pjoes.com
Via Omega-oxidation: This pathway can lead to the formation of carboxylated alkyl ethoxylates. oup.com
Via Hydrolysis of the Ethoxylate Chain: Shortening of the ethoxylate chain results in the formation of alcohol ethoxylates with fewer EO units and, ultimately, the corresponding fatty alcohol. nih.gov
Advanced Analytical Techniques for Environmental Monitoring
The accurate measurement of "Ethanol, 2-(2-(tridecyloxy)ethoxy)-" and other alcohol ethoxylates in environmental matrices is essential for assessing their environmental concentrations and fate. Due to the complexity of AE mixtures and the low concentrations typically found in the environment, advanced analytical techniques are required.
Commonly employed methods include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the separation, identification, and quantification of individual AE homologues. nih.govepa.govresearchgate.net LC-MS can be used with or without derivatization of the analytes. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method often involves a derivatization step to make the AEs fluorescent, allowing for sensitive detection. researchgate.net
Solid-Phase Extraction (SPE): SPE is frequently used for the pre-concentration and clean-up of environmental samples prior to instrumental analysis, which helps to remove interfering substances and improve detection limits. northumbria.ac.uk
These methods allow for the detection of AEs at very low concentrations, often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. northumbria.ac.ukepa.gov
Advanced analytical techniques have been successfully applied to monitor the presence of alcohol ethoxylates in various stages of the wastewater treatment process and in the receiving aquatic environments.
Wastewater Influent and Effluent: Studies have shown that WWTPs are effective in removing AEs from wastewater, with removal efficiencies often exceeding 99%. epa.gov For example, in one study, the concentration of AEs was approximately 5000 µg/L in the influent and 7 µg/L in the final effluent. northumbria.ac.uk The AEs detected in the final effluent often consist primarily of free fatty alcohols, which are degradation products. northumbria.ac.uk
Receiving Streams: The concentrations of AEs in river water are generally low, reflecting the high removal rates in WWTPs. heraproject.com Monitoring of Canadian municipal WWTP effluents showed total AE concentrations ranging from 1.0 to 22.7 µg/L. canada.ca In some river water samples, C13 and C15 ethoxylates have been measured at very low concentrations, typically less than 5 ng/L. epa.gov
The ability to detect and quantify individual AE homologues provides valuable data for environmental risk assessments and for understanding the environmental fate of these compounds. heraproject.com
| Analytical Technique | Sample Preparation | Typical Detection Limits | Application | Source |
|---|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Solid-Phase Extraction (SPE) | Low pg range for most ethoxymers | Wastewater, river water | epa.gov |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Methanol soxhlet extraction, alumina column clean-up, derivatization | ~20-30 mg/kg of total AEs in dry sludge | Sewage sludge | researchgate.net |
| Liquid Chromatography with Electrospray Ionisation Mass Spectrometry (LC/ESI-MS) | Automated Solid-Phase Extraction (SPE), derivatization | 0.02 µg/L for individual ethoxylate components | Sewage effluent and influent | northumbria.ac.uk |
Suspect Screening Methodologies for Environmental Micropollutants
The detection of emerging micropollutants such as Ethanol (B145695), 2-(2-(tridecyloxy)ethoxy)-, a type of alcohol ethoxylate (AE), in environmental samples presents a significant analytical challenge. Traditional target analysis methods are often limited to a predefined list of known contaminants, potentially overlooking a vast number of other chemical substances present in the environment. To address this, suspect screening analysis (SSA) has emerged as a powerful methodology for the comprehensive characterization of micropollutants in water systems and other environmental matrices.
Suspect screening leverages high-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC-HRMS), to analyze samples. The general workflow involves the following key steps:
Creation of a Suspect Database: A comprehensive list of "suspect" chemicals is compiled. This database can include thousands of compounds, such as pesticides, pharmaceuticals, personal care products, and industrial chemicals like alcohol ethoxylates, based on their usage, production volumes, and predicted environmental occurrence.
Sample Analysis: Environmental samples (e.g., surface water, wastewater effluent) are analyzed using LC-HRMS to generate full-scan mass spectral data. This provides a detailed "fingerprint" of the chemical constituents in the sample.
Data Processing and Feature Detection: Sophisticated software is used to pick peaks from the mass spectral data. Each peak, or "feature," is characterized by its accurate mass, retention time, and isotopic pattern.
Matching and Tentative Identification: The detected features are matched against the suspect database. A "suspect hit" or tentative identification occurs when a feature's accurate mass and isotopic pattern correspond to a compound in the database within a narrow tolerance.
Confirmation: Tentative identifications are then subjected to further confirmation, often by comparing their fragmentation patterns (MS/MS spectra) with those of reference standards or spectral libraries to increase confidence in the identification.
Studies have demonstrated the effectiveness of SSA in identifying a wide range of micropollutants not previously monitored. This approach has revealed that a significant percentage of contaminants in environmental samples can be missed by classical targeted analysis alone. For instance, SSA has been successfully applied to detect industrial chemicals, pesticides, and personal care products in watersheds, providing a more complete picture of water quality.
Isotopic Labeling Studies in Environmental Fate Assessment
Isotopic labeling is a highly effective technique for tracing the environmental fate and degradation pathways of chemical compounds. By replacing one or more atoms in a molecule with their stable or radioactive isotopes, researchers can track the compound and its transformation products with high sensitivity and specificity, even at environmentally relevant concentrations. Stable isotope tracing, in particular, has become more accessible with the widespread use of high-resolution mass spectrometers. nih.gov
For alcohol ethoxylates, radiolabeling with Carbon-14 (¹⁴C) has been instrumental in determining their ultimate biodegradation. A seminal study on the biodegradation of linear alcohol ethoxylates (AEOs) utilized two specific homologues, C₁₂E₉ and C₁₆E₃, which were uniformly labeled with ¹⁴C. acs.org The label was placed either in the hydrophilic ethoxylate chain or at the alpha-carbon of the hydrophobic alkyl chain. acs.org This dual-labeling strategy allowed for the independent tracking of the fate of both parts of the surfactant molecule.
The research involved introducing the ¹⁴C-labeled AEOs into river water samples at concentrations ranging from 1 to 100 µg/L and monitoring the evolution of ¹⁴CO₂ over time as a direct measure of mineralization (ultimate biodegradation). acs.org
Key findings from this isotopic labeling study include:
First-Order Degradation: At the low concentrations tested, the degradation of both the alkyl and ethoxylate portions of the molecules followed first-order kinetics. acs.org
No Effect of Chain Length: The rate and extent of biodegradation were not significantly affected by the differences in alkyl or ethoxylate chain length between the C₁₂E₉ and C₁₆E₃ homologues. acs.org
Complete Biodegradation: The study confirmed that both the hydrophobic alkyl chain and the hydrophilic ethoxylate chain of the AEOs undergo extensive ultimate degradation in natural aquatic environments. acs.org
These findings, made possible by isotopic labeling, provide conclusive evidence that linear alcohol ethoxylates are readily biodegradable and are not expected to persist in the environment. acs.org The use of ¹⁴C-labeled compounds was crucial for distinguishing between the parent compound and its metabolites and for quantifying the extent of complete mineralization to CO₂. nih.gov
Sorption and Transport in Environmental Compartments
The environmental fate of alcohol ethoxylates like Ethanol, 2-(2-(tridecyloxy)ethoxy)-, is significantly influenced by sorption processes, which dictate their partitioning between aqueous phases and solid matrices such as soil, sediment, and sewage sludge. heraproject.com Sorption affects not only the compound's mobility and transport but also its bioavailability for degradation and potential uptake by organisms.
Sorption of AEOs is dependent on the physicochemical properties of the specific homologue—primarily the length of the hydrophobic alkyl chain and the hydrophilic ethoxylate chain—and the characteristics of the sorbent material, such as its organic carbon content. heraproject.com Generally, AEOs are considered to be highly sorptive, particularly homologues with longer alkyl chains (e.g., C₁₆ and C₁₈). nih.gov
Research has established the following principles regarding AEO sorption:
Influence of Alkyl Chain: Sorption increases with the length of the hydrophobic alkyl chain. Longer-chain alcohols exhibit higher sorption distribution coefficients (Kd). nih.gov
Influence of Ethoxylate Chain: Sorption tends to decrease with an increasing number of ethoxylate units, as the molecule becomes more hydrophilic. nih.gov
Environmental Matrices: AEOs can be transferred from the aqueous phase to suspended solids, activated sludge during wastewater treatment, and soil or sediment in receiving environments. heraproject.com They are efficiently removed (often >99%) in wastewater treatment plants through a combination of sorption onto sludge and biodegradation. ethz.chnih.gov
The transport of AEOs in terrestrial environments, such as agricultural soils irrigated with reclaimed water, is a complex process. Studies using soil columns and modeling software like HYDRUS-1D have shown that sorption is a key factor controlling their movement. ethz.ch These experiments revealed that sorption coefficients (Kd) determined under dynamic flow conditions can be lower than those from static batch experiments, highlighting the importance of using realistic conditions to assess environmental risk. ethz.ch
The table below presents sorption distribution coefficients for several long-chain alcohols, illustrating the strong influence of alkyl chain length on sorption to activated sludge and river solids.
| Compound | Sorption Distribution Coefficient (Kd) in L/kg |
|---|---|
| C₁₂ Alcohol | 3,000 |
| C₁₄ Alcohol | 8,490 |
| C₁₆ Alcohol | 23,800 |
| C₁₈ Alcohol | 78,700 |
Data sourced from van Compernolle et al. (2006) as cited in a 2013 environmental safety review. nih.gov
Ultimately, the interplay between sorption and biodegradation determines the persistence and concentration of alcohol ethoxylates in various environmental compartments. heraproject.com
Computational and Theoretical Studies of Ethanol, 2 2 Tridecyloxy Ethoxy
Molecular Dynamics Simulations of Interfacial Behavior
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of surfactant molecules at interfaces, such as the boundary between water and oil or water and air. acs.org For alcohol ethoxylates like Ethanol (B145695), 2-(2-(tridecyloxy)ethoxy)-, all-atom molecular dynamics (AAMD) simulations can reveal how these molecules arrange themselves to minimize interfacial energy. researchgate.netnih.gov
In these simulations, the molecule is represented by its constituent atoms, and their movements are calculated over time based on a defined force field. mdpi.com The tridecyl tail, being hydrophobic, will preferentially orient itself away from the water phase, while the hydrophilic ethoxy chain will seek to remain in contact with water. researchgate.netnih.gov This fundamental behavior drives the reduction of interfacial tension.
MD simulations can elucidate several key aspects of interfacial behavior:
Interfacial Thickness and Tension: The presence of surfactants significantly influences properties like interfacial thickness and tension. elsevierpure.com
Molecular Ordering: The degree of order of surfactant molecules at the interface increases with their concentration. elsevierpure.com
Aggregation at Interfaces: Simulations show that surfactants can aggregate along liquid-liquid interfaces. elsevierpure.com
Thermal Response: The behavior of the hydration shell around the molecule, particularly the alkyl group, shows a notable correlation with phase-transition temperatures. mdpi.com
A summary of typical findings from MD simulations of related alcohol ethoxylates is presented in the table below.
| Simulation Parameter | Typical Observation | Significance |
| System | Oil/Water or Air/Water with Surfactant | Models behavior in emulsions, foams, and on surfaces. |
| Simulation Time | Nanoseconds to Microseconds | Allows for observation of dynamic processes like adsorption and self-assembly. researchgate.netnih.gov |
| Key Findings | Spontaneous migration to the interface, orientation of hydrophobic tails away from water, and formation of a distinct surfactant layer. | Explains the mechanism of surface tension reduction and emulsification. |
| Effect of Concentration | Increased packing density and ordering at the interface with higher concentrations. | Influences the efficiency of surface coverage and the formation of more complex structures. elsevierpure.com |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing deep insights into their structure and reactivity. researchgate.netresearchgate.net For Ethanol, 2-(2-(tridecyloxy)ethoxy)-, these methods can determine the distribution of partial charges across the molecule, which is crucial for understanding its interactions. 66.39.60
Contrary to a simplified model where the charge is localized on the polar headgroup, quantum chemical calculations reveal that the charge is distributed over several atoms, and a significant partial charge can even extend to the hydrocarbon tail. 66.39.60 These calculations are essential for accurately modeling the electrostatic interactions that govern surfactant behavior. 66.39.60
Key insights from quantum chemical studies on nonionic surfactants include:
Charge Distribution: Modern semiempirical methods can estimate the charge distribution within the molecule, which is vital for understanding electrostatic interactions. 66.39.60
Molecular Stability: Quantum calculations can be used to explore the electronic structure and stability of surfactant compounds. researchgate.net
Reactivity Prediction: The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be used to predict the molecule's reactivity.
Hydrogen Bonding: Density functional theory (DFT) can be used to analyze the characteristics of hydrogen-bonding complexes between ethoxylate chains and other molecules like water or ethanol. nih.gov
The table below summarizes key electronic properties that can be determined through quantum chemical calculations.
| Property | Description | Relevance to Surfactant Function |
| Partial Atomic Charges | The distribution of electron density over the atoms of the molecule. 66.39.60 | Determines the nature and strength of electrostatic interactions with solvents and other molecules. 66.39.60 |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interaction with polar solvents like water. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of the molecule's chemical reactivity and stability. |
Modeling of Self-Assembly and Micellar Structures
One of the defining characteristics of surfactants is their ability to self-assemble into organized structures called micelles in solution above a certain concentration known as the critical micelle concentration (CMC). frontiersin.org Computational modeling, particularly coarse-grained (CG) and all-atom (AAMD) molecular dynamics, is extensively used to study this process. researchgate.netnih.govrsc.org
For Ethanol, 2-(2-(tridecyloxy)ethoxy)-, these models show that the tridecyl tails aggregate to form a hydrophobic core, while the hydrophilic ethoxy chains form a protective outer corona that interfaces with the surrounding water. researchgate.netnih.gov The self-assembly is a spontaneous process driven by the hydrophobic effect. rsc.org
Simulations have revealed a typical timeline for micelle formation:
Initial Stage: Surfactant monomers are randomly distributed in the water. researchgate.netnih.gov
Rapid Aggregation: Within nanoseconds, monomers quickly aggregate into numerous small, incomplete, and less spherical micelles. researchgate.netnih.gov
Micelle Fusion and Growth: Over a longer timescale (hundreds of nanoseconds), these smaller aggregates merge to form larger, more spherical micelles. researchgate.netnih.gov
The final aggregation number (the number of surfactant molecules in a micelle) is influenced by several factors, including temperature and the molecular structure of the surfactant. researchgate.netnih.gov
| Factor | Effect on Aggregation Number | Reference |
| Increasing Temperature | Increases | researchgate.netnih.gov |
| Increasing Alkyl Chain Length | Increases | researchgate.netnih.gov |
| Increasing Polyoxyethylene Chain Length | Decreases | researchgate.netnih.gov |
Prediction of Intermolecular Interactions in Multicomponent Systems
Formulations rarely consist of a single surfactant in pure water. They are often complex mixtures containing other surfactants, polymers, salts, and active ingredients. researchgate.net Understanding the intermolecular interactions between Ethanol, 2-(2-(tridecyloxy)ethoxy)- and other components is crucial for predicting the stability and performance of the final product.
Computational models can predict these interactions:
Surfactant-Surfactant Interactions: In mixed surfactant systems, the interactions can be synergistic, leading to enhanced performance. For example, non-ionic surfactants like alcohol ethoxylates can reduce the deactivation of enzymes by anionic surfactants. researchgate.net
Surfactant-Polymer Interactions: These interactions are important in products like shampoos and conditioners, where they can affect viscosity and conditioning properties.
Surfactant-Oil Interactions: The chemical structure of both the surfactant and the oil phase can have profound effects on the stability and self-assembly of microemulsions. rsc.org
Interactions with Additives: Thermophysical measurements combined with computational studies can provide valuable information on the molecular-level structure and interactions in mixtures, such as those between ethoxylates and alcohols. nih.gov
Thermodynamic Modeling of Phase Behavior in Formulations
The phase behavior of surfactant solutions is complex, with different liquid crystalline phases (e.g., hexagonal, lamellar) potentially forming under different conditions of concentration and temperature. nih.gov Thermodynamic modeling aims to predict these phase diagrams, which is a key goal for formulation engineering. nih.gov
For non-ionic surfactants like Ethanol, 2-(2-(tridecyloxy)ethoxy)-, temperature plays a critical role. A key phenomenon is the cloud point, the temperature at which the non-ionic surfactant solution becomes cloudy and separates into two phases. researchgate.net This is driven by the dehydration of the ethoxylate chains at higher temperatures.
Thermodynamic models can be used to calculate key parameters of phase separation:
Standard Gibbs Free Energy (ΔG°c): Indicates the spontaneity of the clouding process. Positive values suggest a non-spontaneous process. researchgate.net
Standard Enthalpy (ΔH°c): Shows whether the process is endothermic or exothermic. researchgate.net
Standard Entropy (ΔS°c): Represents the change in randomness of the system. researchgate.net
Models can be developed to predict the phase that will form based on the chemical structure of the surfactant, its concentration, and the temperature. nih.gov These models can be based on large datasets of known phase behavior or on thermodynamic principles. nih.govarxiv.org
Development of Structure-Activity Relationship (SAR) Models for Functional Performance
Structure-Activity Relationship (SAR) models are mathematical relationships that correlate the chemical structure of a molecule with its functional properties, such as its performance as a wetting agent or its ecotoxicity. nih.govnih.gov For alcohol ethoxylates, SARs have been successfully developed to predict their aquatic toxicity. nih.govnih.gov
These models typically use molecular descriptors, which are numerical representations of the molecule's properties. For Ethanol, 2-(2-(tridecyloxy)ethoxy)-, key descriptors would include:
The length of the alkyl chain (tridecyl, C13).
The number of ethoxylate units (in this case, 2).
The octanol-water partition coefficient (log K_ow), which is a measure of hydrophobicity.
SAR models have shown that:
Acute toxicity generally increases with a longer alkyl chain and decreases with an increasing number of ethoxylate units. researchgate.net
Strong correlations (r² values often above 0.9) can be found between toxicity and these structural parameters. nih.gov
These models are valuable tools for predicting the environmental impact of surfactants and for designing greener alternatives. nih.govnih.gov
The table below provides an example of the general relationships found in SAR models for alcohol ethoxylates.
| Property | Relationship with Alkyl Chain Length | Relationship with Ethoxylate Chain Length |
| Acute Aquatic Toxicity | Increases | Decreases researchgate.net |
| Wetting Ability | Varies (optimal length often exists) | Generally decreases |
| Cloud Point | Increases | Decreases |
Q & A
Basic Research Questions
Q. How can the structural identity of Ethanol, 2-(2-(tridecyloxy)ethoxy)- be confirmed experimentally?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ether linkages and tridecyl chain. Compare spectral data with the InChIKey
KLFVDTRVIFNWIH-UHFFFAOYSA-Nand molecular formulaC19H40O4. Mass spectrometry (MS) can validate the molecular weight (332.52 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and ether (-C-O-C-) functional groups .
Q. What are the critical physicochemical properties of this compound for solvent applications?
- Key Properties :
- Density : 0.926 g/cm³ at 20°C .
- Boiling Point : 425.9°C at 760 mmHg .
- Refractive Index : 1.452 .
- LogP : 4.34 (predicted), indicating high hydrophobicity .
- Relevance : These properties guide its use as a non-polar solvent in organic synthesis or surfactant formulations.
Q. What synthetic routes are available for Ethanol, 2-(2-(tridecyloxy)ethoxy)-?
- Synthesis : React tridecyl alcohol with ethylene oxide via Williamson ether synthesis. Stepwise ethoxylation under basic conditions (e.g., NaOH) yields the triethylene glycol derivative. Purify via vacuum distillation or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can researchers assess reproductive toxicity risks in laboratory settings?
- Protocol :
In Vitro Models : Use human placental cell lines (e.g., BeWo) to evaluate cytotoxicity and hormone disruption.
Animal Studies : Expose rodent models to controlled doses (e.g., OECD TG 421/422 guidelines). Monitor fertility indices (e.g., sperm motility, ovarian histopathology).
Biomarkers : Quantify urinary metabolites (e.g., alkoxyacetic acids) via LC-MS/MS to correlate exposure levels .
- Regulatory Alignment : Adhere to CLP Regulation (EC) No. 1272/2008 for hazard classification and workplace exposure limits .
Q. What advanced chromatographic methods are suitable for analyzing trace impurities?
- HPLC Method :
- Column : Newcrom R1 (C18 reverse-phase).
- Mobile Phase : Gradient of acetonitrile/water (70:30 to 95:5) with 0.1% trifluoroacetic acid.
- Detection : UV at 210 nm. Retention time: ~5–7 minutes. Validate method specificity using spiked impurity standards .
- GC-MS : Capillary columns (e.g., DB-5MS) for volatile byproducts. Electron ionization (EI) at 70 eV for fragmentation .
Q. How does the compound’s structure influence its emulsifying performance in biphasic systems?
- Structure-Activity Relationship :
- The tridecyl chain provides hydrophobicity, while the triethylene glycol moiety enhances water solubility.
- Critical micelle concentration (CMC) can be determined via surface tension measurements. Optimal emulsification occurs at CMC ~0.1–1 mM .
Q. What mechanistic insights explain its potential neurotoxicity?
- Hypothesis : Alkoxy metabolites (e.g., 2-(2-(tridecyloxy)ethoxy)acetic acid) may inhibit mitochondrial Complex I, inducing oxidative stress.
- Validation :
Cell Culture : Treat SH-SY5Y neuronal cells with metabolite analogs. Measure ATP production and reactive oxygen species (ROS) using luminescence and DCFH-DA probes.
Molecular Docking : Simulate metabolite interactions with Complex I (PDB: 5LDX) .
Data Contradictions & Resolution
Q. Discrepancies in reported boiling points across databases—how to resolve?
- Root Cause : Variability in purity grades or measurement conditions (e.g., reduced pressure vs. ambient).
- Solution : Cross-reference NIST (425.9°C) and experimental data. Re-measure using calibrated equipment (e.g., micro-boiling point apparatus) under standardized conditions .
Regulatory & Safety Compliance
Q. What occupational safety protocols are mandatory for handling this compound?
- Requirements :
- Ventilation : Use fume hoods for aerosol prevention.
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats (risk of ATEX atmospheres).
- Training : CLP-compliant hazard communication (HazCom) and emergency response (e.g., spill containment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
